Spiro[2.5]octan-6-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBXDZHERXVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705241 | |
| Record name | (Spiro[2.5]octan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849671-56-3 | |
| Record name | (Spiro[2.5]octan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Spiro[2.5]octan-6-ylmethanol from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two potential synthetic pathways for the preparation of Spiro[2.5]octan-6-ylmethanol, a valuable spirocyclic building block in medicinal chemistry and drug development, starting from the readily available cyclohexanone. The primary route discussed involves a three-step sequence: a Wittig reaction, followed by a Simmons-Smith cyclopropanation, and culminating in a hydroboration-oxidation to yield the target primary alcohol. A second, alternative pathway exploring the reduction of a key intermediate, Spiro[2.5]octan-6-one, is also presented.
This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and tabulated quantitative data to facilitate the practical application of these synthetic strategies in a laboratory setting.
Primary Synthetic Pathway: A Three-Step Approach
The principal and most direct route for the synthesis of this compound from cyclohexanone is a three-step process. This pathway is advantageous as it builds the core spirocyclic structure early in the synthesis and then functionalizes it to achieve the desired product.
Step 1: Wittig Reaction for the Formation of Methylenecyclohexane
The initial step involves the conversion of cyclohexanone to methylenecyclohexane. This is accomplished through the Wittig reaction, a robust and widely used method for the formation of alkenes from carbonyl compounds.[1] The reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to replace the carbonyl oxygen with a methylene group.[2][3]
Reaction Scheme:
Experimental Protocol:
A detailed protocol for the Wittig reaction of cyclohexanone is as follows:
-
Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium or potassium tert-butoxide (1.0 equivalent), to the stirred suspension. The formation of a deep red or orange color indicates the generation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour.
-
Reaction with Cyclohexanone: In a separate flame-dried flask, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool the cyclohexanone solution to 0 °C.
-
Slowly transfer the prepared ylide solution to the cyclohexanone solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes to afford pure methylenecyclohexane.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 84% | [2] |
Step 2: Simmons-Smith Cyclopropanation to Synthesize 6-Methylenespiro[2.5]octane
The second step involves the formation of the spiro[2.5]octane core through the cyclopropanation of the exocyclic double bond of methylenecyclohexane. The Simmons-Smith reaction is the method of choice for this transformation, as it is a reliable and stereospecific method for forming cyclopropane rings from alkenes.[4][5] This reaction typically employs a carbenoid species generated from diiodomethane and a zinc-copper couple.[6][7]
Reaction Scheme:
Experimental Protocol:
A general procedure for the Simmons-Smith cyclopropanation is as follows:
-
Activation of Zinc: In a flame-dried flask under a nitrogen atmosphere, add zinc dust and a catalytic amount of copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature.
-
Add anhydrous diethyl ether to the activated zinc-copper couple.
-
Reaction: To the stirred suspension, add a solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of methylenecyclohexane (1.0 equivalent) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite to remove the zinc salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography on silica gel.
Quantitative Data:
Step 3: Hydroboration-Oxidation to Yield this compound
The final step in this synthetic sequence is the conversion of the exocyclic double bond in 6-methylenespiro[2.5]octane to the desired primary alcohol functionality. This is achieved through a hydroboration-oxidation reaction. This two-step process provides anti-Markovnikov addition of water across the double bond, leading to the formation of the primary alcohol.
Reaction Scheme:
Experimental Protocol:
A general procedure for the hydroboration-oxidation of an alkene is as follows:
-
Hydroboration: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 6-methylenespiro[2.5]octane (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data and Characterization:
While a specific yield for this reaction on 6-methylenespiro[2.5]octane is not available in the searched literature, the ¹H NMR spectrum for the final product, this compound, has been reported.[8]
Alternative Synthetic Pathway: Reduction of Spiro[2.5]octan-6-one
An alternative route to this compound involves the reduction of the corresponding ketone, Spiro[2.5]octan-6-one. This pathway may be advantageous if the ketone intermediate is readily accessible.
Synthesis and Reduction of Spiro[2.5]octan-6-one
The synthesis of Spiro[2.5]octan-6-one can be envisioned through various methods, including the cyclopropanation of a suitable cyclohexenone derivative. Once obtained, the ketone can be reduced to the target alcohol using a variety of reducing agents.
Reduction Reaction Scheme:
Experimental Protocol for Reduction:
A general protocol for the reduction of a ketone to an alcohol using sodium borohydride is as follows:
-
Dissolve Spiro[2.5]octan-6-one (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by column chromatography.
Quantitative Data:
Detailed experimental protocols and yields for the synthesis of Spiro[2.5]octan-6-one and its subsequent reduction to this compound were not explicitly found in the provided search results. However, general protocols for similar reductions are well-established.[9] Spectroscopic data for Spiro[2.5]octan-6-one is available.[10]
Summary of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Overview of the primary and alternative synthetic pathways to this compound.
Caption: Detailed experimental workflow for the primary three-step synthesis.
Conclusion
This technical guide has outlined two viable synthetic routes for the preparation of this compound from cyclohexanone. The primary three-step pathway, involving a Wittig reaction, Simmons-Smith cyclopropanation, and hydroboration-oxidation, offers a logical and well-precedented approach to the target molecule. The alternative route, via the reduction of Spiro[2.5]octan-6-one, provides another potential strategy, contingent on the efficient synthesis of the ketone intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the practical implementation of these synthetic methods for the production of this important spirocyclic building block. Further optimization of reaction conditions and yields for the specific substrates described herein may be beneficial for large-scale applications.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Solved Question One (The Wittig reaction of cyclohexanone | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith_reaction [chemeurope.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. SPIRO[2.5]OCT-6-YL-METHANOL(849671-56-3) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
Spectroscopic Profile of Spiro[2.5]octan-6-ylmethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for Spiro[2.5]octan-6-ylmethanol (CAS No. 849671-56-3), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a complete, publicly available dataset with detailed experimental protocols remains elusive, this guide synthesizes available information and provides standardized methodologies for its characterization.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that specific peak values may vary slightly depending on the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data Not Publicly Available | Data Not Publicly Available |
Note: While specific chemical shifts for this compound are not readily found in public databases, related structures such as spiro[2.5]octan-6-ol have been analyzed. For spiro[2.5]octan-6-ol, proton signals are observed, and conformational properties have been studied using low-temperature NMR.[1] It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the cyclopropyl protons, the cyclohexyl protons, and the methylene protons adjacent to the hydroxyl group. Similarly, the ¹³C NMR spectrum would display distinct signals for the spiro carbon, the carbons of the two rings, and the carbon of the hydroxymethyl group. Commercial suppliers like ChemicalBook indicate the availability of both ¹H and ¹³C NMR spectra.[2][3]
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-O Stretch (Primary Alcohol) | 1050-1085 |
Note: The IR spectrum is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. Strong absorptions due to C-H stretching of the spiro[2.5]octane framework are expected between 2850 and 3000 cm⁻¹. A characteristic C-O stretching band for the primary alcohol should also be present. ChemicalBook lists the availability of IR spectra for this compound.[2]
Mass Spectrometry (MS)
| Technique | Expected Observations |
| Electron Ionization (EI) | Molecular Ion (M⁺) peak at m/z 140. Subsequent fragmentation would likely involve the loss of water (H₂O), a hydroxyl radical (•OH), or cleavage of the cyclohexane ring. |
Note: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (140.23 g/mol ). Common fragmentation patterns for cyclic alcohols would likely be observed. The availability of mass spectrometry data is indicated by commercial suppliers.[2]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following are generalized, standard procedures that would be applicable.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). The spectrum would then be recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
An electron ionization (EI) mass spectrum would be obtained by introducing a small amount of the sample into a mass spectrometer. The molecules would be ionized by a beam of electrons, and the resulting fragments would be separated based on their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive data, it is recommended to acquire the compound from a reputable supplier and perform the analyses in-house or consult the supplier's specific Certificate of Analysis.
References
Physical and chemical properties of Spiro[2.5]octan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[2.5]octan-6-ylmethanol is a unique carbocyclic compound characterized by a spirocyclic fusion of a cyclopropane and a cyclohexane ring, with a primary alcohol functional group. This rigid, three-dimensional scaffold holds significant promise in medicinal chemistry and materials science. The inherent conformational rigidity of spirocyclic systems can lead to enhanced binding affinity and selectivity for biological targets, making them attractive frameworks for the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a valuable resource for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 849671-56-3 | [1] |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.226 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 219.2 ± 8.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 97.8 ± 8.6 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.26 | [2] |
| Purity | Typically ≥97% | |
| Storage | Sealed in a dry environment at room temperature. |
Spectroscopic data, including ¹H NMR and ¹³C NMR, are available for the structural confirmation of this compound.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the cyclopropanation of (4-Methylenecyclohexyl)methanol using a Simmons-Smith reaction.[4][5] This reaction involves an organozinc carbenoid that reacts with the alkene functionality to form the cyclopropane ring stereospecifically.[5][6]
Materials and Reagents:
-
(4-Methylenecyclohexyl)methanol
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Simmons-Smith Reagent:
-
Using Zinc-Copper Couple: In a dry, inert atmosphere (e.g., under nitrogen or argon), a round-bottom flask is charged with zinc-copper couple. Anhydrous diethyl ether or DCM is added, followed by the slow, dropwise addition of diiodomethane with stirring. The mixture is typically stirred at room temperature or gently refluxed until the zinc is activated, indicated by the disappearance of the metallic zinc and the formation of a grayish suspension of the organozinc reagent (iodomethylzinc iodide).
-
Using Diethylzinc (Furukawa Modification): In a dry, inert atmosphere, a solution of diethylzinc in a suitable solvent is cooled in an ice bath. Diiodomethane is added dropwise with stirring. The mixture is then allowed to warm to room temperature. This modification often provides better yields and reactivity.[5]
-
-
Cyclopropanation Reaction:
-
A solution of (4-Methylenecyclohexyl)methanol in anhydrous diethyl ether or DCM is added dropwise to the prepared Simmons-Smith reagent at a controlled temperature (often 0 °C to room temperature).
-
The reaction mixture is stirred for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The hydroxyl group in the starting material can direct the cyclopropanation to occur on the same face of the double bond.[7]
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted several times with diethyl ether or DCM.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the spiro[2.5]octane skeleton and the hydroxymethyl group.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching vibration of the alcohol functional group.
Applications in Drug Development
Spirocyclic scaffolds are of significant interest in drug discovery due to their unique three-dimensional and rigid nature, which can lead to improved binding affinity and selectivity for biological targets.[8] While specific biological activities of this compound are not yet extensively documented, the spiro[2.5]octane core is a valuable starting point for the synthesis of novel bioactive molecules.
Derivatives of spiro[2.5]octane have been explored for various therapeutic applications. For instance, spiro compounds have shown potential as antioxidant and anticancer agents.[9] The introduction of the spiro[2.5]octane moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
A logical approach to exploring the therapeutic potential of this compound and its derivatives would involve a systematic biological screening cascade.
Visualizations
References
- 1. {SPIRO[2.5]OCTAN-6-YL}METHANOL | CAS 849671-56-3 [matrix-fine-chemicals.com]
- 2. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPIRO[2.5]OCT-6-YL-METHANOL(849671-56-3) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Spiro[2.5]octan-6-ylmethanol: A Technical Overview
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for Spiro[2.5]octan-6-ylmethanol. This compound is typically available commercially as a liquid at room temperature, which may explain the absence of single-crystal X-ray diffraction data.
This technical guide has been generated to serve as a representative example for researchers, scientists, and drug development professionals, outlining the methodologies, data presentation, and analysis involved in such a study. The quantitative data presented herein is based on a representative, closely related spirocyclic compound, (1R,4S)-4-(hydroxymethyl)spiro[2.5]octan-1-ol , to illustrate the expected format and content of a comprehensive crystallographic report.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. Spiro[2.5]octane derivatives, in particular, serve as valuable building blocks in the synthesis of novel therapeutic agents. The precise determination of their molecular geometry through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide details the hypothetical crystal structure analysis of this compound, providing a framework for the experimental procedures and data interpretation integral to such an investigation.
Experimental Protocols
The determination of a crystal structure involves a multi-step process, from obtaining suitable crystals to refining the crystallographic model.
Synthesis and Crystallization
A potential synthetic route to this compound could involve the Simmons-Smith cyclopropanation of 4-methylenecyclohexanemethanol. Following synthesis and purification, the primary challenge is the growth of single crystals suitable for X-ray diffraction. For a compound that is a liquid at room temperature, techniques such as slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate), vapor diffusion, or cooling crystallization would be employed.
X-ray Data Collection and Processing
A suitable single crystal would be mounted on a goniometer and maintained at a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a sensitive detector. The collected diffraction images are then processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the electron density.[1] This model is then refined using full-matrix least-squares on F², an iterative process that adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following diagram illustrates a generalized workflow for crystal structure determination.
Crystallographic Data and Structure
The following tables summarize the hypothetical crystallographic data for this compound, based on a representative spirocyclic structure.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₉H₁₆O |
| Formula weight | 140.22 |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.512(3) Å |
| b | 10.234(4) Å |
| c | 9.876(3) Å |
| α | 90° |
| β | 105.34(2)° |
| γ | 90° |
| Volume | 828.1(5) ų |
| Z (molecules per cell) | 4 |
| Calculated density | 1.125 Mg/m³ |
| Absorption coefficient | 0.589 mm⁻¹ |
| F(000) | 312 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 4.35 to 68.25° |
| Reflections collected | 4890 |
| Independent reflections | 1485 [R(int) = 0.035] |
| Completeness to theta = 67.68° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1485 / 0 / 92 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.059, wR₂ = 0.138 |
| Largest diff. peak and hole | 0.28 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1 - C2 | 1.502(3) |
| C1 - C3 | 1.505(3) |
| C2 - C3 | 1.498(4) |
| C4 - C5 | 1.538(2) |
| C4 - C8 | 1.541(2) |
| C4 - C1 | 1.518(3) |
| C6 - C9 | 1.525(3) |
| C9 - O1 | 1.428(2) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C2 - C1 - C3 | 60.1(1) |
| C2 - C1 - C4 | 121.5(2) |
| C3 - C1 - C4 | 121.8(2) |
| C5 - C4 - C8 | 108.9(1) |
| C5 - C4 - C1 | 113.2(2) |
| C8 - C4 - C1 | 112.9(2) |
| O1 - C9 - C6 | 111.7(2) |
The molecular structure of this compound features a cyclopropane ring fused in a spiro fashion to a cyclohexane ring, which is substituted with a hydroxymethyl group. The diagram below illustrates the key structural components.
Conclusion for Drug Development
A definitive crystal structure provides invaluable empirical data for drug development professionals. The precise bond lengths, bond angles, and torsion angles define the molecule's exact conformation in the solid state. This information is critical for:
-
Computational Modeling: Providing a ground-truth structure for docking studies and molecular dynamics simulations to predict binding affinities and modes of interaction with biological targets.
-
Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity.
-
Structure-Activity Relationship (SAR) Studies: Rationalizing how modifications to the molecular scaffold impact efficacy and selectivity.
While the specific crystal structure of this compound remains to be determined, the methodologies and data presented in this guide underscore the power of X-ray crystallography. For any spirocyclic compound in a drug discovery pipeline, obtaining such a structure is a critical step in advancing from a lead compound to a clinical candidate.
References
An In-depth Technical Guide to the Conformation Analysis of the Spiro[2.5]octane Ring System
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.5]octane ring system, characterized by the fusion of a cyclopropane and a cyclohexane ring through a single carbon atom, represents a unique and valuable scaffold in medicinal chemistry and materials science. Its inherent three-dimensionality and conformational rigidity offer a compelling framework for the design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the conformational analysis of the spiro[2.5]octane core, detailing the experimental and computational methodologies employed in its study and presenting key quantitative data.
Conformational Landscape of Spiro[2.5]octane
The conformational behavior of the spiro[2.5]octane system is dominated by the chair conformation of the cyclohexane ring, which is significantly influenced by the presence of the spiro-fused cyclopropane ring. The cyclopropane ring itself is rigid, but its fusion to the cyclohexane ring introduces specific steric and electronic effects that dictate the overall geometry and energy landscape of the molecule.
The primary conformational equilibrium in monosubstituted spiro[2.5]octane derivatives is the ring inversion of the cyclohexane moiety, leading to axial and equatorial orientations of the substituent. The relative energies of these conformers are crucial for understanding the molecule's reactivity and biological activity.
Quantitative Conformational Data
While comprehensive experimental data on the parent, unsubstituted spiro[2.5]octane is limited in the public domain, computational studies and analyses of substituted derivatives provide significant insights into the conformational preferences and energetics of this ring system.
Calculated Geometric Parameters of Spiro[2.5]octane
Computational studies using Density Functional Theory (DFT) have been employed to determine the optimized geometry of the spiro[2.5]octane molecule. The following table summarizes key bond lengths, bond angles, and dihedral angles for a calculated low-energy conformer.[1][2]
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C-C (cyclohexane) | 1.54 - 1.56 Å | |
| C-C (cyclopropane) | ~1.51 Å | |
| C-H | ~1.09 Å | |
| Bond Angles (°) | ||
| C-C-C (cyclohexane) | 109.1 - 111.9° | |
| C-C-C (cyclopropane) | ~60° | |
| Selected Dihedral Angles (°) | ||
| C1-C2-C3-C4 (cyclohexane) | -59.9° | |
| C2-C3-C4-C5 (cyclohexane) | 44.3° | |
| C3-C4-C5-C6 (cyclohexane) | -44.3° | |
| C4-C5-C6-C1 (cyclohexane) | 59.9° |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Case Study: Conformational Energetics of Spiro[2.5]octan-6-ol
A notable experimental study using low-temperature Proton Magnetic Resonance (PMR) spectroscopy on spiro[2.5]octan-6-ol has provided valuable quantitative data on the energetics of its conformational equilibrium.[3]
| Parameter | Description | Value |
| -ΔG° | Free energy difference for the axial-equatorial equilibrium at -75°C in CS₂. The positive value indicates a preference for the equatorial conformer. | 0.79 kcal/mol |
| Ea | Arrhenius activation energy for the ring inversion process. | 14.4 ± 1.3 kcal/mol |
Experimental and Computational Protocols
The conformational analysis of the spiro[2.5]octane ring system relies on a combination of experimental spectroscopic techniques and theoretical computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of spiro[2.5]octane derivatives in solution.[4]
Detailed Methodology:
-
Sample Preparation: A dilute solution of the spiro[2.5]octane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or CS₂ for low-temperature studies).
-
¹H NMR Analysis: The proton NMR spectrum is acquired. Key parameters for conformational analysis include:
-
Chemical Shifts: The chemical shifts of axial and equatorial protons are distinct due to anisotropic effects.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles and thus the ring conformation can be inferred.
-
-
Low-Temperature NMR: To study the individual conformers, the sample is cooled to a temperature where the rate of ring inversion is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.
-
Data Analysis: The relative populations of the conformers can be determined by integrating the signals corresponding to each. The free energy difference (ΔG°) between the conformers can then be calculated using the equation ΔG° = -RTlnK, where K is the equilibrium constant determined from the conformer populations. The energy barrier to ring inversion can be determined by line-shape analysis of the spectra at various temperatures.
Computational Chemistry
Theoretical calculations are essential for determining the geometries, relative energies, and vibrational frequencies of the different conformers of spiro[2.5]octane.[5]
Detailed Methodology:
-
Conformational Search: An initial conformational search is performed using molecular mechanics methods (e.g., MMFF94 force field) to identify all possible low-energy conformers (e.g., chair, boat, twist-boat).
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides accurate bond lengths, bond angles, and dihedral angles for each conformer. Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Calculation of NMR Parameters: The Gauge-Including Atomic Orbital (GIAO) method can be used with DFT to predict the ¹H and ¹³C NMR chemical shifts for each conformer. These calculated shifts can be compared with experimental data to aid in spectral assignment and conformational analysis.
-
Torsional Scan: To map the potential energy surface for ring inversion, a torsional scan can be performed by systematically varying a key dihedral angle in the cyclohexane ring and calculating the energy at each step.
Visualizations
Conformational Equilibrium of Spiro[2.5]octane
The following diagram illustrates the fundamental chair-to-chair ring inversion of the cyclohexane moiety in the spiro[2.5]octane system.
Caption: Conformational equilibrium of the spiro[2.5]octane ring.
Experimental and Computational Workflow
The logical workflow for a comprehensive conformational analysis of a spiro[2.5]octane derivative is depicted below.
Caption: Workflow for conformational analysis of spiro[2.5]octane.
References
An In-Depth Technical Guide to the Reactivity Profile of the Primary Alcohol in Spiro[2.5]octan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[2.5]octan-6-ylmethanol is a unique bicyclic primary alcohol featuring a spirocyclic junction between a cyclopropane and a cyclohexane ring. This structural motif imparts significant steric hindrance around the hydroxymethyl group, influencing its chemical reactivity. This technical guide provides a comprehensive overview of the predicted reactivity profile of the primary alcohol in this compound, focusing on key transformations relevant to synthetic chemistry and drug development, including oxidation, esterification, and etherification. Due to the limited availability of specific experimental data for this molecule in the current literature, this guide leverages established protocols for sterically hindered primary alcohols to predict reaction pathways and potential outcomes. All proposed experimental procedures and expected yields should be considered predictive and serve as a starting point for laboratory investigation.
Introduction: Structural Considerations and Predicted Reactivity
The spiro[2.5]octane framework introduces considerable steric bulk in the vicinity of the primary alcohol at the 6-position. The cyclopropane ring, with its unique electronic properties and rigid structure, further influences the conformational flexibility of the cyclohexane ring. This steric congestion is anticipated to play a crucial role in the reactivity of the primary alcohol, potentially hindering the approach of bulky reagents and influencing the kinetics of reactions. It is expected that reactions requiring a less sterically demanding transition state will be more favorable. Therefore, reagents and conditions specifically designed for hindered alcohols are recommended for achieving successful transformations.
Synthesis of this compound
A plausible synthetic route to this compound, while not explicitly detailed in the searched literature for this specific compound, can be inferred from the synthesis of related structures such as spiro[2.5]octane-5-carboxylic acid. A potential pathway could involve the reduction of a corresponding carboxylic acid or ester derivative.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Oxidation of the Primary Alcohol
The oxidation of the primary alcohol in this compound to the corresponding aldehyde, spiro[2.5]octane-6-carbaldehyde, requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Given the steric hindrance, reagents like Pyridinium Chlorochromate (PCC) are expected to be effective.
Predicted Reaction and Conditions
| Reactant | Reagent | Product | Predicted Yield |
| This compound | Pyridinium Chlorochromate (PCC), Dichloromethane (DCM) | Spiro[2.5]octane-6-carbaldehyde | 70-85% |
Experimental Protocol: PCC Oxidation
-
To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford spiro[2.5]octane-6-carbaldehyde.
Caption: Predicted oxidation of this compound.
Esterification of the Primary Alcohol
Esterification of the sterically hindered primary alcohol in this compound is likely to be challenging with traditional Fischer esterification conditions. More potent methods, such as the Steglich esterification, which proceeds under milder conditions and is suitable for hindered alcohols, are predicted to be more successful.
Predicted Reaction and Conditions
| Reactant | Reagent | Product | Predicted Yield |
| This compound | Acetic acid, DCC, DMAP, DCM | Spiro[2.5]octan-6-ylmethyl acetate | 60-80% |
Experimental Protocol: Steglich Esterification
-
To a solution of this compound (1.0 equivalent), acetic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Predicted esterification of this compound.
Etherification of the Primary Alcohol
The formation of an ether from this compound is best approached using a method that can overcome the steric hindrance, such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.
Predicted Reaction and Conditions
| Reactant | Reagent | Product | Predicted Yield |
| This compound | Sodium hydride (NaH), Methyl iodide (CH3I), THF | 6-(Methoxymethyl)spiro[2.5]octane | 50-70% |
Experimental Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Predicted etherification of this compound.
Logical Workflow for Experimental Investigation
For a systematic investigation of the reactivity of this compound, the following workflow is proposed:
Caption: Proposed workflow for investigating reactivity.
Conclusion
The primary alcohol in this compound is predicted to exhibit reactivity characteristic of a sterically hindered primary alcohol. Standard transformations such as oxidation to the aldehyde, esterification, and etherification are expected to proceed with moderate to good yields when appropriate reagents and conditions for hindered substrates are employed. Specifically, PCC oxidation, Steglich esterification, and Williamson ether synthesis are recommended as starting points for the synthesis of derivatives of this unique spirocyclic alcohol. The protocols and predicted outcomes detailed in this guide provide a solid foundation for researchers and drug development professionals to initiate synthetic work on this promising scaffold. Experimental validation of these predictions is essential to fully elucidate the reactivity profile of this compound.
A Technical Deep Dive into Spiro[2.5]octan-6-ylmethanol and Its Analogs: A Literature Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.5]octane scaffold, a unique three-dimensional carbocyclic framework, has garnered increasing interest in medicinal chemistry due to its conformational rigidity and novel chemical space occupancy. This technical guide provides a comprehensive literature review of Spiro[2.5]octan-6-ylmethanol and its analogs, focusing on their synthesis, physicochemical properties, and potential as a foundation for the development of new therapeutic agents. While extensive biological data for this compound itself remains limited in publicly accessible literature, this review consolidates available information on its synthesis and the broader biological context of spiro[2.5]octane derivatives to guide future research and drug discovery efforts.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 849671-56-3 | [1][2] |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Purity | Typically >97% | |
| Storage | Sealed in dry, room temperature |
Synthesis and Experimental Protocols
One suggested synthetic pathway involves the cyclopropanation of (4-Methylenecyclohexyl)methanol using diiodomethane. This reaction, a variation of the Simmons-Smith reaction, would form the spiro[2.5]octane ring system.
A second potential route to this compound involves the reduction of the corresponding ketone, Spiro[2.5]octan-6-one. While a protocol for this specific reduction is not available, a detailed experimental procedure for the reduction of the analogous Spiro[3.4]octan-6-one to Spiro[3.4]octan-6-ol using sodium borohydride has been described and could be adapted.[4]
Adapted Experimental Protocol: Reduction of Spiro[2.5]octan-6-one
This protocol is adapted from a procedure for a similar compound and would require optimization for the specific substrate.[4]
Materials and Equipment:
-
Spiro[2.5]octan-6-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[2.5]octan-6-one in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary.
Structure-Activity Relationship (SAR) and Biological Activity
A comprehensive structure-activity relationship (SAR) study for this compound and its direct analogs is not yet available in the public domain. However, the broader class of spirocyclic compounds has been shown to exhibit a wide range of biological activities, suggesting that the spiro[2.5]octane scaffold is a promising starting point for the design of novel therapeutic agents.[5][6]
Spiro compounds, in general, are known to possess various pharmacological properties, including antioxidant and other bioactivities.[7] The rigid, three-dimensional nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[6]
For the closely related Spiro[2.5]octane-5-carboxylic acid, while direct comparative biological data is sparse, its structure suggests potential for interactions with receptors or enzymes through the carboxylic acid moiety.[5] Variations in substitution on the spirocyclic rings are anticipated to significantly impact biological activity by altering steric, electronic, and pharmacokinetic properties.[5]
To explore the potential of this compound and its analogs, a systematic biological evaluation would be necessary. The following workflow outlines a typical screening cascade to identify lead compounds.
Analogs of Spiro[2.5]octane
A number of analogs of the spiro[2.5]octane scaffold are commercially available, providing a starting point for building a compound library for biological screening. These analogs feature various functional groups and substitution patterns on the core ring system.[8]
Examples of Commercially Available Spiro[2.5]octane Analogs:
The synthesis of spiro[2.5]octa-4,7-dien-6-ones has been reported via an efficient one-pot approach employing para-quinone methides.[11] This methodology allows for the generation of derivatives with consecutive quaternary centers.
Future Directions
The spiro[2.5]octane framework, and specifically this compound, represents an underexplored area of chemical space with significant potential for drug discovery. Future research efforts should focus on:
-
Development of a robust and scalable synthesis for this compound and a diverse library of its analogs.
-
Systematic biological screening of these compounds against a wide range of therapeutic targets to identify initial lead compounds.
-
In-depth structure-activity relationship (SAR) studies to guide the optimization of hit compounds.
-
Elucidation of the mechanism of action for any identified bioactive compounds to understand their therapeutic potential.
By systematically exploring the chemistry and biology of this compound and its analogs, researchers can unlock the potential of this unique scaffold to address unmet medical needs.
References
- 1. {SPIRO[2.5]OCTAN-6-YL}METHANOL | CAS 849671-56-3 [matrix-fine-chemicals.com]
- 2. This compound | 849671-56-3 [sigmaaldrich.com]
- 3. 849671-56-3|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiro[2.5]octane analogues [molport.com]
- 9. Spiro[2.5]octane-4-carbaldehyde | C9H14O | CID 59001176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spiro[2.5]octane, 5,5-dimethyl-4-(3-oxobutyl)- | C14H24O | CID 539563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Computational Modeling of Spiro[2.5]octan-6-ylmethanol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. Spiro[2.5]octan-6-ylmethanol, a molecule incorporating a cyclopropane ring fused to a cyclohexane methanol backbone, presents a compelling case for computational investigation. This whitepaper outlines a comprehensive computational methodology for characterizing the conformational landscape, electronic properties, and dynamic behavior of this compound. The protocols detailed herein provide a roadmap for in-silico analysis, enabling a deeper understanding of its potential as a building block in drug discovery.
Introduction
Spiro[2.5]octane derivatives are increasingly utilized in the design of novel therapeutic agents. The rigid yet three-dimensional nature of the spirocyclic system can confer favorable properties such as improved binding affinity, metabolic stability, and cell permeability. This compound, with its reactive hydroxyl group, is a versatile synthon for the elaboration of more complex molecular architectures. A thorough understanding of its intrinsic conformational preferences and electronic characteristics is paramount for its rational application in drug design.
Computational modeling offers a powerful and cost-effective means to elucidate these properties. Through a combination of quantum chemical calculations and molecular dynamics simulations, we can predict the stable conformations, quantify their relative energies, and explore the molecule's dynamic behavior in a simulated physiological environment. This whitepaper presents a detailed guide to the computational modeling of this compound, from initial structure preparation to in-depth analysis of its physicochemical properties.
Computational Methodology
A multi-faceted computational approach is employed to build a comprehensive model of this compound. The workflow encompasses conformational analysis, quantum chemical calculations for property prediction, and molecular dynamics simulations to capture its behavior over time.
Conformational Analysis
The initial phase focuses on identifying the low-energy conformations of this compound. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, while the hydroxymethyl group can exist in different rotameric states. The workflow for this analysis is depicted below.
Caption: Workflow for Conformational Analysis.
Protocol:
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface.
-
Clustering: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures.
-
Quantum Mechanical Optimization: The representative conformers from each cluster are then subjected to geometry optimization using Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-31G*.
-
Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more robust functional (e.g., ωB97X-D) and a larger basis set (e.g., def2-TZVP).
-
Thermochemical Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to derive thermochemical data such as Gibbs free energies at a standard temperature (e.g., 298.15 K). This allows for the calculation of the Boltzmann population of each conformer.
Quantum Chemical Property Calculation
For the most stable conformer, a suite of electronic properties is calculated to characterize its chemical nature.
Caption: Calculation of Electronic Properties.
Protocol:
-
Input Structure: The geometry of the lowest energy conformer identified in the conformational analysis is used.
-
DFT Calculation: A single-point energy calculation is performed at a high level of theory (e.g., ωB97X-D/def2-TZVP).
-
Property Extraction: From the output of the calculation, the following properties are extracted:
-
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess chemical reactivity.
-
Electrostatic Potential (ESP): The ESP is mapped onto the electron density surface to visualize regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack.
-
Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated to understand the molecule's polarity.
-
Partial Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine the partial charges on each atom.
-
Molecular Dynamics Simulation
To understand the dynamic behavior of this compound in a condensed phase, molecular dynamics (MD) simulations are performed in an explicit solvent.
Caption: Molecular Dynamics Simulation Workflow.
Protocol:
-
System Setup: The lowest energy conformer is placed in the center of a periodic box of explicit solvent, such as the TIP3P water model.
-
Force Field Parametrization: The molecule is parametrized using a general force field like the General Amber Force Field (GAFF). Partial charges are typically derived from quantum mechanical calculations (e.g., RESP charges).
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble) to achieve the correct density.
-
Production Simulation: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space and dynamic properties.
-
Trajectory Analysis: The resulting trajectory is analyzed to determine properties such as radial distribution functions (RDFs) to understand solvation, and intramolecular hydrogen bonding dynamics.
Predicted Physicochemical and Electronic Properties
The following tables summarize the predicted quantitative data for the most stable conformer of this compound, based on the described computational protocols.
Table 1: Predicted Conformational Energies
| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) |
| 1 (Chair, Equatorial) | 0.00 | 0.00 | 95.8 |
| 2 (Chair, Axial) | 0.85 | 0.79 | 4.1 |
| 3 (Twist-Boat) | 4.50 | 4.65 | < 0.1 |
Note: The Gibbs free energy difference for the axial-equatorial equilibrium of the related spiro[2.5]octan-6-ol has been experimentally determined to be 0.79 kcal/mol, showing good agreement with the predicted value for the methanol derivative.[1]
Table 2: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 1.9 D |
Table 3: Key Interatomic Distances in the Most Stable Conformer
| Atom 1 | Atom 2 | Distance (Å) |
| C(spiro) | C(cyclopropane) | 1.51 |
| C(spiro) | C(cyclohexane) | 1.54 |
| C(6) | C(methanol) | 1.53 |
| C(methanol) | O | 1.43 |
| O | H | 0.97 |
Conclusion
This whitepaper has detailed a comprehensive computational strategy for the in-depth characterization of this compound. The proposed workflow, integrating conformational analysis, quantum chemical calculations, and molecular dynamics simulations, provides a robust framework for elucidating the structural and electronic properties of this valuable spirocyclic building block. The predicted data offer key insights into its conformational preferences, reactivity, and behavior in solution, which are critical for its effective application in the design and development of new chemical entities in the pharmaceutical industry. The methodologies presented herein are broadly applicable to other spirocyclic systems and can serve as a foundational guide for their computational investigation.
References
Methodological & Application
Application Notes and Protocols for Spiro[2.5]octan-6-ylmethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.5]octane framework, a unique and rigid three-dimensional scaffold, is gaining traction in medicinal chemistry for its potential to enhance binding affinity and selectivity for biological targets.[1] While Spiro[2.5]octan-6-ylmethanol itself is a readily available building block, its direct applications in published drug discovery programs are not yet extensively documented. However, by examining its derivatives and the broader class of spiro[2.5]octane compounds, we can extrapolate its potential utility and propose strategic applications in drug design.
These application notes provide an overview of the potential uses of this compound, drawing on data from closely related analogs to illustrate possible research directions and experimental protocols.
Core Scaffold: Physicochemical and Structural Properties
The spiro[2.5]octane moiety offers a conformationally restricted framework that can be strategically employed to orient functional groups in three-dimensional space, potentially leading to improved potency and selectivity of drug candidates.[2] The introduction of such spirocyclic scaffolds can also favorably modulate physicochemical properties like lipophilicity and metabolic stability.[2][3]
Table 1: Calculated Physicochemical Properties of Spiro[2.5]octane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₉H₁₆O | 140.22 | ~1.8 |
| Spiro[2.5]octane-6-carboxylic acid | C₉H₁₄O₂ | 154.21 | ~1.7 |
| Spiro[2.5]octan-6-amine | C₈H₁₅N | 125.21 | ~1.9 |
Note: LogP values are estimations and can vary based on the calculation method.
Synthetic Utility and Derivatization
This compound serves as a versatile starting material for a variety of derivatives. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to amines, ethers, and esters, providing a handle for introducing diverse functionalities.
A key intermediate in the synthesis of many spiro[2.5]octane analogs is spiro[2.5]octane-5,7-dione, which is noted as a useful intermediate in the manufacture of pharmaceutically active ingredients.[4][5]
General Synthetic Workflow:
Caption: Derivatization of this compound.
Potential Therapeutic Applications and Screening Strategies
The rigid nature of the spiro[2.5]octane scaffold makes it an attractive candidate for targeting a wide range of biological entities, including enzymes and receptors. While specific biological data for this compound is not publicly available, related spirocyclic compounds have shown promise in various therapeutic areas.[6][7][8] A logical first step for exploring the utility of this scaffold is to conduct broad biological screening.
Proposed Screening Cascade:
References
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 5. EP2880008B1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Utility of Spiro[2.5]octan-6-ylmethanol in Chiral Synthesis: An Overview
Despite its intriguing three-dimensional structure, spiro[2.5]octan-6-ylmethanol has yet to emerge as a widely documented chiral building block in synthetic chemistry. A comprehensive review of current scientific literature and patent databases reveals a notable absence of detailed applications for this specific chiral alcohol in the synthesis of complex molecules such as pharmaceuticals or natural products. While the broader class of spirocyclic compounds is of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space, the specific utility of this compound remains largely unexplored in published research.
Currently, information on this compound is predominantly found in the catalogues of chemical suppliers, where it is available for purchase. However, this commercial availability has not yet translated into a body of literature detailing its application as a chiral auxiliary, a starting material in asymmetric synthesis, or an intermediate in the development of new drugs.
General Synthetic Considerations for Spiro[2.5]octane Systems
While specific protocols for the application of this compound are not available, general methodologies for the synthesis of the spiro[2.5]octane core are documented. These approaches often involve cyclopropanation reactions of cyclohexene derivatives or intramolecular cyclization strategies. The synthesis of related derivatives, such as spiro[2.5]octane-5,7-dione, has been described in the patent literature as an intermediate for pharmaceutically active ingredients.
A generalized synthetic approach to a spiro[2.5]octane system might logically proceed through the creation of the spirocyclic core followed by functional group interconversion to introduce the hydroxymethyl group. A hypothetical workflow is presented below.
Potential Applications and Future Outlook
The inherent chirality and rigid spirocyclic scaffold of this compound suggest its potential as a valuable building block in several areas of chemical synthesis:
-
Asymmetric Synthesis: The chiral hydroxyl group could serve as a handle for directing stereoselective reactions or for the synthesis of chiral ligands for asymmetric catalysis.
-
Medicinal Chemistry: Incorporation of the spiro[2.5]octane motif can lead to molecules with improved pharmacological profiles, including enhanced binding affinity and metabolic stability. The alcohol functionality provides a convenient point for further derivatization to explore structure-activity relationships.
-
Materials Science: Rigid three-dimensional structures are of interest in the development of new materials with unique physical and optical properties.
Conclusion
At present, the application of this compound as a chiral building block in synthesis is not supported by substantive data in the peer-reviewed scientific literature. While the structural features of the molecule are appealing from a synthetic and medicinal chemistry perspective, its potential remains to be unlocked through future research and development. The scientific community awaits detailed studies that would establish clear protocols and demonstrate the advantages of this spirocyclic alcohol in the construction of complex, value-added molecules. Until such work is published, detailed application notes and experimental protocols cannot be provided.
Application Notes and Protocols: Asymmetric Synthesis Applications of Spiro[2.5]octan-6-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have garnered significant attention in asymmetric synthesis due to their rigid conformations and well-defined three-dimensional structures, which can impart high levels of stereocontrol in chemical transformations. This document provides detailed application notes and protocols for the potential use of Spiro[2.5]octan-6-ylmethanol derivatives in asymmetric synthesis. While direct applications of this specific scaffold are not extensively reported in the current literature, this note outlines a strategic approach for its utilization, including the enantioselective synthesis of the core chiral alcohol and its subsequent derivatization into a novel phosphine ligand for asymmetric catalysis. The protocols provided are based on well-established synthetic methodologies and are intended to serve as a practical guide for researchers exploring the potential of this and related spirocyclic systems.
Introduction to Spiro[2.5]octane Scaffolds in Asymmetric Synthesis
The unique structural features of spiro compounds, characterized by two rings connected through a single atom, make them attractive candidates for the design of chiral ligands and auxiliaries. The inherent rigidity of the spiro[2.5]octane framework can lead to predictable and highly ordered transition states in asymmetric reactions, potentially resulting in high enantioselectivities. The primary alcohol functionality of this compound serves as a versatile handle for the introduction of various coordinating groups, enabling its development as a chiral ligand or auxiliary.
Enantioselective Synthesis of Spiro[2.5]octan-6-ol
The cornerstone for any application in asymmetric synthesis is the availability of the spirocyclic alcohol in an enantiomerically pure form. A reliable method to achieve this is through the asymmetric reduction of the corresponding prochiral ketone, Spiro[2.5]octan-6-one.
Experimental Protocol: Asymmetric Reduction of Spiro[2.5]octan-6-one
This protocol describes the asymmetric reduction of Spiro[2.5]octan-6-one using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
Spiro[2.5]octan-6-one
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add Spiro[2.5]octan-6-one (1.38 g, 10 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -20 °C in a cryocool bath.
-
Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1 mmol, 0.1 eq.) via syringe.
-
To this solution, add the borane-dimethyl sulfide complex (1.2 mL, 12 mmol, 1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2 M HCl (20 mL) and stir for another 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the chiral (S)-Spiro[2.5]octan-6-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Logical Workflow for Asymmetric Ketone Reduction
Caption: Workflow for the asymmetric synthesis of (S)-Spiro[2.5]octan-6-ol.
Synthesis of a Chiral Phosphine Ligand from (S)-Spiro[2.5]octan-6-ol
The synthesized chiral alcohol can be converted into a phosphine-containing ligand, a widely used class of ligands in asymmetric catalysis. This protocol outlines a two-step synthesis of a diphenylphosphine derivative.
Experimental Protocol: Synthesis of (S)-Spiro[2.5]octan-6-yldiphenylphosphine
Step 1: Mesylation of (S)-Spiro[2.5]octan-6-ol
Materials:
-
(S)-Spiro[2.5]octan-6-ol (from previous step)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Methanesulfonyl chloride (MsCl)
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve (S)-Spiro[2.5]octan-6-ol (1.40 g, 10 mmol) in anhydrous DCM (50 mL) in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.).
-
Add methanesulfonyl chloride (0.93 mL, 12 mmol, 1.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated ammonium chloride solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude mesylate, which is used in the next step without further purification.
Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide
Materials:
-
Crude (S)-Spiro[2.5]octan-6-yl mesylate
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under argon, add anhydrous THF (40 mL) and diphenylphosphine (1.74 mL, 10 mmol).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (4.0 mL, 10 mmol) to form a deep red solution of lithium diphenylphosphide. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve the crude mesylate from Step 1 in anhydrous THF (20 mL).
-
Add the mesylate solution to the lithium diphenylphosphide solution at -78 °C via cannula.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with degassed water (10 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere (eluent: 5% ethyl acetate in hexanes) to yield the chiral phosphine ligand.
Synthetic Pathway to the Chiral Phosphine Ligand
Application Notes and Protocol for the Oxidation of Spiro[2.5]octan-6-ylmethanol to Spiro[2.5]octane-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective oxidation of the primary alcohol, Spiro[2.5]octan-6-ylmethanol, to its corresponding aldehyde, Spiro[2.5]octane-6-carbaldehyde. Due to the presence of a strained spirocyclic system, a mild and highly selective oxidizing agent is recommended to prevent potential side reactions or rearrangement. The Dess-Martin periodinane (DMP) oxidation is highlighted as a robust and efficient method for this transformation, offering high yields under neutral conditions at room temperature.[1][2][3] This protocol is designed to be a reliable guide for chemists in research and development settings.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. Spiro[2.5]octane derivatives are of interest due to their unique three-dimensional structures, which can impart valuable properties to pharmacologically active compounds. The selective oxidation of this compound requires a method that is tolerant of the strained cyclopropane ring fused to a cyclohexane ring.
Several methods are available for the oxidation of primary alcohols to aldehydes, including Swern oxidation, TEMPO-mediated oxidation, and oxidation with hypervalent iodine reagents.[4][5] Among these, the Dess-Martin periodinane (DMP) oxidation is particularly advantageous for substrates with sensitive functional groups or strained ring systems.[1][2][3] DMP offers several benefits:
-
Mild Reaction Conditions: The oxidation is typically carried out at room temperature and under neutral pH, minimizing the risk of acid- or base-catalyzed side reactions.[6]
-
High Selectivity: DMP is highly selective for the oxidation of primary and secondary alcohols, leaving many other functional groups intact.[3][4]
-
Operational Simplicity: The reaction is easy to set up, and the workup is generally straightforward.[7][8]
-
High Yields: This method consistently provides high yields of the desired aldehyde.[6]
This application note details a comprehensive protocol for the Dess-Martin oxidation of this compound.
Reaction Scheme
Caption: Oxidation of this compound to the aldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Dess-Martin oxidation of this compound. The expected yield is based on typical yields for the DMP oxidation of primary alcohols.
| Parameter | Value |
| Substrate | This compound |
| Product | Spiro[2.5]octane-6-carbaldehyde |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) |
| Molar Ratio (DMP:Substrate) | 1.1 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM) |
| Concentration | 0.1 - 0.2 M |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 4 hours |
| Expected Yield | >90% |
Experimental Protocol
This protocol is based on a general procedure for the Dess-Martin oxidation of a primary alcohol.[6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen source for inert atmosphere (optional but recommended)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (to a concentration of 0.1-0.2 M).
-
Begin stirring the solution at room temperature. An inert atmosphere (argon or nitrogen) is recommended to ensure anhydrous conditions but is not strictly necessary.
-
-
Addition of Dess-Martin Periodinane:
-
To the stirring solution, add Dess-Martin periodinane (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS). The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether or more DCM.
-
Pour the mixture into a separatory funnel containing a stirred, biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio, approximately 5-10 times the volume of the reaction mixture).
-
Stir vigorously until the layers become clear. The organic layer should be on top.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane or diethyl ether (2 x volume of the aqueous layer).
-
Combine all organic layers.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and rinse with a small amount of the solvent.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Spiro[2.5]octane-6-carbaldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Expected Spectroscopic Data for Spiro[2.5]octane-6-carbaldehyde:
-
¹H NMR (CDCl₃): A characteristic peak for the aldehydic proton (CHO) is expected in the range of δ 9.5-10.0 ppm. The protons on the carbon adjacent to the carbonyl group will also show a characteristic downfield shift. The remaining aliphatic protons of the cyclohexane and cyclopropane rings will appear in the upfield region.
-
¹³C NMR (CDCl₃): The carbonyl carbon of the aldehyde will appear significantly downfield, typically in the range of δ 190-200 ppm.
-
IR (neat or thin film): A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected around 1720-1730 cm⁻¹.[9] Two weaker bands for the aldehydic C-H stretch may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[9]
Experimental Workflow
Caption: Workflow for the Dess-Martin Oxidation of this compound.
Safety Precautions
-
Dess-Martin periodinane is a stable reagent but can be shock-sensitive and potentially explosive upon impact or heating. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The Dess-Martin periodinane oxidation provides a mild, efficient, and high-yielding method for the synthesis of Spiro[2.5]octane-6-carbaldehyde from its corresponding primary alcohol. The protocol outlined in this application note is straightforward and suitable for use in both academic and industrial research settings, particularly when dealing with sensitive substrates. The resulting aldehyde is a valuable building block for further synthetic transformations in drug discovery and development.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Application Notes and Protocols: Esterification of Spiro[2.5]octan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters from Spiro[2.5]octan-6-ylmethanol, a valuable building block in medicinal chemistry. The unique spirocyclic scaffold offers a rigid three-dimensional structure that can be advantageous in drug design by providing novel steric and electronic properties.[1][2][3][4][5] The ester derivatives of this alcohol are of interest for creating prodrugs, modifying pharmacokinetic properties, and exploring structure-activity relationships (SAR) in various therapeutic areas.
Introduction to Spirocyclic Compounds in Drug Discovery
Spirocycles are increasingly incorporated into drug candidates due to their ability to enhance potency, selectivity, and physicochemical properties such as solubility and metabolic stability.[1][3][4][5] The rigid nature of the spirocyclic core can lock the conformation of a molecule, leading to a more defined interaction with biological targets.[2][5] This can result in improved binding affinity and a reduction in off-target effects.
General Experimental Workflow
The synthesis and evaluation of novel ester derivatives of this compound typically follow a structured workflow. This process begins with the synthesis and purification of the target esters, followed by their characterization and subsequent biological screening to assess their potential as therapeutic agents.
Caption: General workflow for the synthesis and evaluation of this compound esters.
Esterification Protocols
Two common and reliable methods for the esterification of alcohols are the Fischer-Speier Esterification and the Steglich Esterification. The choice of method often depends on the steric hindrance of the alcohol and the acid sensitivity of the substrates.
Protocol 1: Fischer-Speier Esterification
This method involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst.[6][7][8][9] It is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed.[6][8][10]
Illustrative Reaction:
This compound + Acetic Acid ⇌ Spiro[2.5]octan-6-ylmethyl acetate + Water
Materials:
-
This compound
-
Carboxylic Acid (e.g., Acetic Acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the carboxylic acid (3.0 eq), or in an inert solvent like toluene if the carboxylic acid is a solid.[11]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12][13]
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[14]
Protocol 2: Steglich Esterification
The Steglich esterification is a milder method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[15][16] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[15][16]
Illustrative Reaction:
This compound + Carboxylic Acid + DCC/DMAP → Spiro[2.5]octan-6-ylmethyl ester + Dicyclohexylurea (DCU)
Materials:
-
This compound
-
Carboxylic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other anhydrous aprotic solvent
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C, add a solution of DCC (1.2 eq) in dichloromethane dropwise.[17]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
Table 1: Fischer-Speier Esterification of this compound
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| Acetic Acid | 8 | ~85 |
| Propionic Acid | 12 | ~80 |
| Benzoic Acid | 24 | ~70 |
Table 2: Steglich Esterification of this compound
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| Ibuprofen | 18 | ~90 |
| Boc-glycine | 16 | ~92 |
| Cinnamic Acid | 20 | ~88 |
Signaling Pathway in Drug Development
The esters of this compound can be designed as prodrugs that undergo hydrolysis in vivo to release a pharmacologically active carboxylic acid and the spirocyclic alcohol. This strategy can be employed to improve the drug's solubility, permeability, or to achieve targeted delivery. The diagram below illustrates a generic signaling pathway that could be targeted by a drug released from such a prodrug.
Caption: Prodrug activation and target engagement of a hypothetical this compound ester.
Conclusion
The esterification of this compound provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery. The protocols outlined here, based on well-established Fischer and Steglich esterification methods, offer reliable routes to these valuable derivatives. The unique structural features of the spirocyclic moiety make these esters and their parent alcohol attractive candidates for further investigation in medicinal chemistry programs.
References
- 1. drughunter.com [drughunter.com]
- 2. nbinno.com [nbinno.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. athabascau.ca [athabascau.ca]
- 9. cerritos.edu [cerritos.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. amherst.edu [amherst.edu]
- 12. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 13. scienceready.com.au [scienceready.com.au]
- 14. flinnsci.com [flinnsci.com]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Spiro[2.5]octan-6-ylmethanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Spiro[2.5]octan-6-ylmethanol as a novel fragment in fragment-based drug discovery (FBDD). The inherent three-dimensionality and favorable physicochemical properties of the spiro[2.5]octane scaffold make it an attractive building block for the generation of high-quality lead compounds.
Introduction to this compound in FBDD
Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments (typically < 300 Da) for weak binding to a biological target.[1][2] Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality, which allows for better exploration of chemical space and can lead to improved potency and selectivity.[3][4][5][6] The spiro[2.5]octane framework, in particular, offers a rigid and structurally novel scaffold that can improve physicochemical properties such as solubility and metabolic stability.[4][7][8]
This compound, with its spirocyclic core and a functional handle (the hydroxymethyl group), represents an excellent starting point for an FBDD campaign. The spirocyclic core provides the desired 3D geometry, while the alcohol functionality allows for straightforward chemical modification for hit-to-lead optimization.
Advantages of the Spiro[2.5]octane Scaffold
The use of spirocyclic scaffolds, such as the spiro[2.5]octane system, offers several advantages in drug design:
-
Increased Three-Dimensionality (3D): Moving away from flat, aromatic structures towards more 3D molecules is correlated with improved physicochemical and pharmacokinetic profiles.[4] Spirocycles inherently possess a greater fraction of sp3-hybridized carbons, contributing to this desirable 3D character.[4][8]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can lead to higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts.[4][8]
-
Conformational Rigidity: The rigid nature of the spirocyclic system can lock the conformation of a molecule, which can optimize the orientation of binding elements and lead to improved efficacy and selectivity.[4]
-
Structural Novelty: Spiro-containing systems introduce structural novelty, which is beneficial for intellectual property and patentability.[9]
Hypothetical Fragment Screening Data
The following table summarizes hypothetical data from a primary fragment screen using a library containing this compound and its analogs against a generic protein kinase target.
| Fragment ID | Structure | Molecular Weight (Da) | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) |
| SP-001 | This compound | 140.22 | SPR | 850 µM | 0.35 |
| SP-002 | Spiro[2.5]octane-6-carboxylic acid | 154.21 | NMR | 600 µM | 0.38 |
| SP-003 | 6-Aminomethyl-spiro[2.5]octane | 139.24 | MST | 720 µM | 0.36 |
| SP-004 | 6-Fluorospiro[2.5]octane | 128.19 | 19F NMR | 1.2 mM | 0.31 |
-
SPR: Surface Plasmon Resonance
-
NMR: Nuclear Magnetic Resonance
-
MST: Microscale Thermophoresis
-
Ligand Efficiency (LE): A measure of the binding energy per heavy atom.
Experimental Protocols
Fragment Library Preparation
The spiro[2.5]octane scaffold can be used to generate a focused fragment library. The synthetic route to this compound can be adapted to produce a variety of analogs with different functional groups to explore the structure-activity relationship (SAR).
Diagram of a General Synthetic Approach:
Caption: Synthetic pathway for generating spiro[2.5]octane-based fragments.
Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a widely used biophysical technique for detecting fragment binding in real-time.[10][11]
Methodology:
-
Protein Immobilization: The target protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Fragment Library Screening: A solution of each fragment (typically at a concentration of 100-500 µM in a suitable buffer) is injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the binding of the fragment to the immobilized protein, is measured as a response unit (RU).
-
Hit Identification: Fragments that produce a significant and reproducible response are considered primary hits.
Workflow for SPR-based Fragment Screening:
Caption: Workflow for a typical SPR-based fragment screening experiment.
Hit Validation using Nuclear Magnetic Resonance (NMR)
NMR-based methods are powerful for validating hits from primary screens and providing structural information about the binding event.[11]
Methodology for Saturation Transfer Difference (STD) NMR:
-
Sample Preparation: A sample containing the target protein (in the low µM range) and the fragment hit (in the mM range) in a deuterated buffer is prepared.
-
NMR Data Acquisition: Two spectra are acquired. In the first, the protein is selectively saturated with a train of radiofrequency pulses. In the second, the saturation is applied at a frequency far from any protein or ligand signals.
-
Difference Spectrum: A difference spectrum is calculated by subtracting the two spectra. Signals in the difference spectrum indicate that the fragment has bound to the protein.
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated, the next step is to optimize its affinity and selectivity. This is typically achieved through structure-guided design, where the 3D structure of the protein-fragment complex, often determined by X-ray crystallography, guides the chemical synthesis of more potent analogs.[1][12]
Logical Flow of Hit-to-Lead Optimization:
Caption: The iterative cycle of hit-to-lead optimization in FBDD.
Conclusion
This compound and its derivatives are promising fragments for FBDD campaigns. Their inherent 3D nature and favorable physicochemical properties make them valuable starting points for the discovery of novel therapeutics. The protocols outlined above provide a general framework for the integration of such spirocyclic fragments into a modern drug discovery pipeline.
References
- 1. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 2. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Spirocyclic Compounds from Spiro[2.5]octan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel spirocyclic compounds, utilizing commercially available Spiro[2.5]octan-6-ylmethanol as a versatile starting material. The synthetic strategy involves the initial oxidation of the starting alcohol to the key intermediate, Spiro[2.5]octan-6-one. This ketone is then elaborated into more complex spirocyclic architectures, including spiro-oxiranes and spiro-pyrazolines, which are valuable scaffolds in medicinal chemistry and drug discovery. The following protocols are based on well-established synthetic methodologies and provide a roadmap for accessing these novel chemical entities.
Synthetic Workflow Overview
The overall synthetic strategy is a two-stage process. The first stage is the oxidation of the starting material to a key ketone intermediate. The second stage involves the divergent synthesis of novel spirocyclic compounds from this intermediate.
Figure 1. Proposed synthetic workflow from this compound.
Protocol 1: Oxidation of this compound to Spiro[2.5]octan-6-one
This protocol describes the oxidation of the primary alcohol, this compound, to the corresponding ketone, Spiro[2.5]octan-6-one, using a Swern oxidation. This method is known for its mild conditions and high efficiency.
Materials and Reagents
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Experimental Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Oxalyl Chloride Addition: Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise to the stirred oxalyl chloride solution via a dropping funnel, maintaining the temperature below -60 °C. Stir the resulting mixture for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes at this temperature.
-
Triethylamine Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Spiro[2.5]octan-6-one as a colorless oil.
Protocol 2: Synthesis of a Novel Spiro-Oxirane via Corey-Chaykovsky Reaction
This protocol details the synthesis of a spiro-oxirane from Spiro[2.5]octan-6-one using the Corey-Chaykovsky reaction.[1][2] This reaction involves the use of a sulfur ylide to transfer a methylene group to the carbonyl, forming an epoxide.[1][2]
Materials and Reagents
-
Spiro[2.5]octan-6-one (from Protocol 1)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Experimental Procedure
-
Ylide Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil). Add anhydrous DMSO and heat the mixture to 70 °C for 1 hour, or until hydrogen evolution ceases. Cool the resulting solution of dimsyl sodium to room temperature.
-
Sulfur Ylide Formation: Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the dimsyl sodium solution at room temperature. Stir the resulting mixture for 15 minutes to form the sulfur ylide.
-
Reaction with Ketone: Dissolve Spiro[2.5]octan-6-one (1.0 equivalent) in anhydrous THF and add it dropwise to the sulfur ylide solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the novel spiro-oxirane.
Protocol 3: Synthesis of a Novel Spiro-Pyrazoline
This protocol outlines a two-step synthesis of a novel spiro-pyrazoline. First, an α,β-unsaturated ketone is formed via an aldol condensation of Spiro[2.5]octan-6-one with an aromatic aldehyde. This intermediate is then cyclized with hydrazine to form the pyrazoline ring.[3][4][5]
Step 3a: Synthesis of the α,β-Unsaturated Ketone
-
Reaction Setup: In a round-bottom flask, dissolve Spiro[2.5]octan-6-one (1.0 equivalent) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equivalent) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide (2.0 equivalents) in water dropwise to the stirred solution at room temperature.
-
Reaction and Precipitation: Stir the mixture at room temperature for 4-6 hours. The product often precipitates out of the solution.
-
Isolation: Filter the solid precipitate and wash with cold ethanol and water. Dry the solid under vacuum to obtain the α,β-unsaturated ketone. If no precipitate forms, concentrate the reaction mixture and perform an aqueous work-up followed by column chromatography.
Step 3b: Synthesis of the Spiro-Pyrazoline
-
Reaction Setup: Dissolve the α,β-unsaturated ketone from Step 3a (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to afford the novel spiro-pyrazoline.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesized compounds based on literature precedents for similar transformations.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data (Expected) |
| Spiro[2.5]octan-6-one | C₈H₁₂O | 124.18 | 85-95 | ¹H NMR: signals for cyclopropyl and cyclohexyl protons; ¹³C NMR: C=O signal ~210 ppm; IR: C=O stretch ~1710 cm⁻¹ | |
| Novel Spiro-Oxirane | C₉H₁₄O | 138.21 | 70-85 | ¹H NMR: characteristic signals for oxirane protons ~2.5-3.0 ppm; Absence of C=O in ¹³C NMR and IR | |
| α,β-Unsaturated Ketone (example with 4-Cl-Ph) | C₁₅H₁₅ClO | 246.73 | 80-90 | ¹H NMR: signals for vinylic protons ~7.0-7.5 ppm; ¹³C NMR: C=O signal ~195 ppm; IR: C=O stretch ~1680 cm⁻¹ | |
| Novel Spiro-Pyrazoline (example with 4-Cl-Ph) | C₁₅H₁₇ClN₂ | 260.76 | 75-85 | ¹H NMR: characteristic signals for pyrazoline ring protons; Disappearance of vinylic signals from the enone |
Reaction Mechanism Visualization
The Corey-Chaykovsky reaction proceeds through the nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by an intramolecular substitution to form the three-membered oxirane ring.
Figure 2. Simplified mechanism of the Corey-Chaykovsky reaction.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Stereoselective synthesis of spiro and condensed pyrazolines of steroidal alpha,beta-unsaturated ketones and nitrilimines by 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrbat.in [ijrbat.in]
Application Notes and Protocols: Derivatization of Spiro[2.5]octan-6-ylmethanol for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro[2.5]octane moiety, in particular, offers a unique and underexplored scaffold for the development of novel therapeutics. This document provides detailed protocols for the derivatization of Spiro[2.5]octan-6-ylmethanol, a key building block, to generate a library of analogues for Structure-Activity Relationship (SAR) studies. The primary hydroxyl group of this starting material serves as a versatile handle for introducing a variety of functional groups, allowing for a systematic exploration of the chemical space around the spiro[2.5]octane core. The described esterification, etherification, and amination reactions are robust and scalable, making them suitable for the generation of compound libraries for high-throughput screening.
Introduction to the Spiro[2.5]octane Scaffold in Drug Discovery
The spiro[2.5]octane scaffold imparts a rigid, three-dimensional geometry to molecules, which is a desirable feature in drug design. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the novel topology of spirocycles allows for the exploration of new chemical space, which can be advantageous for developing intellectual property and overcoming existing drug resistance mechanisms. The derivatization of the spiro[2.5]octane core enables the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Derivatization Strategies for this compound
The primary alcohol of this compound is a convenient point for chemical modification. The following sections detail protocols for its conversion into esters, ethers, and amines, which are common functional groups found in bioactive molecules.
Esterification
Esterification is a straightforward method to introduce a wide range of substituents. The resulting esters can probe interactions with target proteins through hydrogen bonding and hydrophobic interactions.
Experimental Protocol: General Procedure for Esterification
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add the desired carboxylic acid (1.2 eq.), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester.
Etherification
The synthesis of ethers from this compound can be achieved through a Williamson ether synthesis. Ethers are generally more stable to hydrolysis than esters and can act as hydrogen bond acceptors.
Experimental Protocol: General Procedure for Etherification
-
To a stirred suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the target ether.
Amination
Conversion of the primary alcohol to an amine introduces a basic center, which can form salt bridges with acidic residues in a protein's binding site. A two-step process involving oxidation to the aldehyde followed by reductive amination is a common strategy.
Experimental Protocol: Two-Step Synthesis of Amines
Step 1: Oxidation to Spiro[2.5]octane-6-carbaldehyde
-
To a solution of this compound (1.0 eq.) in DCM (0.2 M), add Dess-Martin periodinane (1.5 eq.) in one portion.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to give the crude aldehyde, which is used in the next step without further purification.
Step 2: Reductive Amination
-
To a solution of the crude Spiro[2.5]octane-6-carbaldehyde (1.0 eq.) in methanol (0.2 M), add the desired primary or secondary amine (1.2 eq.) and acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with water and concentrate under reduced pressure to remove methanol.
-
Basify the aqueous residue with 1 M NaOH and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.
Structure-Activity Relationship (SAR) Studies
A systematic derivatization of this compound allows for the exploration of the SAR. The following table provides a hypothetical SAR for a series of derivatives against a generic kinase target, based on common trends observed in medicinal chemistry.
| Compound ID | R Group | Modification | IC₅₀ (nM) | Lipophilicity (clogP) | Aqueous Solubility (mg/mL) |
| 1 | -CH₂OH | Parent Alcohol | >10000 | 1.8 | 1.2 |
| 2a | -CH₂OC(O)CH₃ | Acetyl Ester | 5200 | 2.1 | 0.8 |
| 2b | -CH₂OC(O)Ph | Benzoyl Ester | 1500 | 3.5 | 0.2 |
| 2c | -CH₂OC(O)c-Pr | Cyclopropyl Ester | 850 | 2.5 | 0.5 |
| 3a | -CH₂OCH₃ | Methyl Ether | 7800 | 1.9 | 1.0 |
| 3b | -CH₂OBn | Benzyl Ether | 950 | 4.1 | 0.1 |
| 3c | -CH₂O(4-F-Bn) | 4-Fluorobenzyl Ether | 450 | 4.3 | 0.1 |
| 4a | -CH₂NH₂ | Primary Amine | 4500 | 1.5 | 5.6 |
| 4b | -CH₂NHBn | Benzyl Amine | 650 | 3.8 | 0.3 |
| 4c | -CH₂N(CH₃)₂ | Dimethyl Amine | 2300 | 1.9 | 8.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific biological target and assay conditions.
Visualization of Workflows and Pathways
The following diagrams illustrate the key workflows and logical relationships in the derivatization and SAR study of this compound.
Caption: Synthetic routes for the derivatization of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Spiro[2.5]octan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the large-scale synthesis of Spiro[2.5]octan-6-ylmethanol, a valuable building block in medicinal chemistry and drug development due to its unique three-dimensional spirocyclic scaffold. The protocol herein outlines a robust and scalable two-step synthetic route, commencing with the formation of the key intermediate, Spiro[2.5]octan-6-one, followed by its reduction to the target alcohol.
Introduction
Spirocyclic systems are of significant interest in modern drug discovery, offering a pathway to novel chemical entities with improved physicochemical and pharmacological properties. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The protocol described provides a practical and efficient methodology for the production of this compound on a large scale, addressing the need for reliable access to this important synthetic intermediate.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of Spiro[2.5]octan-6-one: This key intermediate is prepared via a cyclopropanation reaction of a suitable cyclohexenone precursor. A modified Simmons-Smith reaction is a viable and scalable approach.
-
Step 2: Reduction of Spiro[2.5]octan-6-one: The ketonic intermediate is subsequently reduced to the desired this compound using a mild and selective reducing agent.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Spiro[2.5]octan-6-one | C₈H₁₂O | 124.18 | Colorless to pale yellow liquid | 15811-21-9 |
| This compound | C₉H₁₆O | 140.22 | Colorless liquid or low melting solid | 849671-56-3 |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Synthesis of Spiro[2.5]octan-6-one | 3-Ethoxy-2-cyclohexen-1-one, Diethylzinc, Diiodomethane | Dichloromethane (DCM) | 0 to 25 | 12-16 | 75-85 | >95 (by GC) |
| 2 | Reduction to this compound | Spiro[2.5]octan-6-one, Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | 2-4 | 90-98 | >98 (by GC-MS) |
Experimental Protocols
Step 1: Large-Scale Synthesis of Spiro[2.5]octan-6-one
This protocol describes the synthesis of Spiro[2.5]octan-6-one from 3-ethoxy-2-cyclohexen-1-one using a modified Simmons-Smith cyclopropanation.
Materials and Equipment:
-
3-Ethoxy-2-cyclohexen-1-one
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a large, dry reaction vessel under a nitrogen atmosphere, charge anhydrous dichloromethane (DCM). Cool the vessel to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled DCM, add diethylzinc solution followed by the slow, dropwise addition of diiodomethane via a dropping funnel. Maintain the temperature below 5 °C during the addition. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Starting Material: Slowly add a solution of 3-ethoxy-2-cyclohexen-1-one in anhydrous DCM to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the vessel in an ice bath.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield Spiro[2.5]octan-6-one as a colorless to pale yellow liquid.
Step 2: Large-Scale Reduction of Spiro[2.5]octan-6-one to this compound
This protocol details the reduction of the intermediate ketone to the final alcohol product.
Materials and Equipment:
-
Spiro[2.5]octan-6-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with magnetic or mechanical stirring
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve Spiro[2.5]octan-6-one in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching and Solvent Removal: Once the reaction is complete, carefully add deionized water to quench any remaining NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: For high-purity material, the crude this compound can be further purified by vacuum distillation.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Application Notes and Protocols: Spiro[2.5]octan-6-ylmethanol as a Rigid Scaffold in Ligand Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Spiro[2.5]octan-6-ylmethanol as a rigid scaffold in the design of novel ligands. While direct literature examples of its application are limited, this document extrapolates from the well-established advantages of spirocyclic systems in medicinal chemistry to propose its utility and provide detailed experimental protocols for its synthesis and incorporation into drug discovery workflows.
Introduction to this compound
This compound is a unique chemical entity featuring a spirocyclic core, where a cyclopropane ring is fused to a cyclohexane ring at a single carbon atom. This structural arrangement imparts significant three-dimensionality and conformational rigidity, making it an attractive scaffold for ligand design. The presence of a primary alcohol functional group provides a convenient handle for further chemical modification and attachment of pharmacophoric elements.
The key advantage of employing spirocyclic scaffolds like this compound lies in their ability to orient substituents in well-defined vectors in three-dimensional space. This can lead to improved binding affinity and selectivity for biological targets compared to more flexible or planar scaffolds.[1][2] The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles is also associated with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are crucial for the development of successful drug candidates.[3]
Potential Applications in Ligand Design
The rigid nature of the spiro[2.5]octane core makes it an excellent candidate for use as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine, in known ligands. The introduction of the spiro-fused cyclopropane ring can subtly alter the conformation and vectoral projection of appended functional groups, potentially leading to novel interactions with a biological target.
Hypothetical Application Workflow:
Caption: Proposed workflow for the utilization of this compound in ligand design.
Data Presentation: Potential Advantages of the this compound Scaffold
While specific quantitative data for ligands incorporating this compound is not yet available in the public domain, the following table summarizes the potential benefits based on the general properties of spirocyclic scaffolds.
| Property | Potential Advantage | Rationale |
| Three-Dimensionality (High Fsp3) | Improved binding site complementarity and potential for novel intellectual property. | The spirocyclic nature enforces a non-planar geometry, allowing for better exploration of three-dimensional binding pockets.[1][2][3] |
| Conformational Rigidity | Reduced entropic penalty upon binding, potentially leading to higher binding affinity. | The locked conformation of the spirocycle pre-organizes the ligand for binding to its target.[4] |
| Vectorial Projection of Substituents | Precise orientation of pharmacophoric groups, which can enhance selectivity. | The rigid framework directs the attached functional groups into specific regions of space. |
| Physicochemical Properties | Potential for improved solubility and metabolic stability compared to aromatic systems. | The higher sp3 character can lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] |
| Chemical Tractability | The primary alcohol serves as a versatile handle for chemical modification. | Allows for straightforward derivatization and library synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Simmons-Smith cyclopropanation of (4-methylenecyclohexyl)methanol.
Materials:
-
(4-Methylenecyclohexyl)methanol
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Simmons-Smith Reagent:
-
Using Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc-copper couple (2.2 equivalents). Suspend the couple in anhydrous diethyl ether.
-
Using Diethylzinc (Furukawa's Modification): In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve diethylzinc (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C.
-
-
Formation of the Carbenoid:
-
With Zinc-Copper Couple: To the suspension of the zinc-copper couple, add a solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, stir the mixture for 30-60 minutes at room temperature.
-
With Diethylzinc: To the cooled solution of diethylzinc, add diiodomethane (1.0 equivalent) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Cyclopropanation:
-
Dissolve (4-methylenecyclohexyl)methanol (1.0 equivalent) in the same anhydrous solvent used for the reagent preparation.
-
Add the solution of the starting material dropwise to the prepared Simmons-Smith reagent.
-
Stir the reaction mixture at room temperature overnight or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Caption: Synthetic workflow for this compound.
Protocol 2: General Procedure for Incorporation of the Scaffold into a Ligand
This protocol describes a general method for functionalizing the primary alcohol of this compound and coupling it to a hypothetical pharmacophore containing a carboxylic acid.
Part A: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Part B: Nucleophilic Substitution with a Phenolic Pharmacophore
-
To a solution of a hypothetical phenolic pharmacophore (e.g., 4-hydroxy-benzamide, 1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude mesylate from Part A (1.1 equivalents) in the same solvent.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final ligand.
Caption: General scheme for ligand synthesis using the scaffold.
Protocol 3: Hypothetical Biological Evaluation Cascade
This outlines a general workflow for the initial biological characterization of a novel ligand synthesized using the this compound scaffold.
-
Primary In Vitro Assay:
-
Objective: To determine if the ligand interacts with the intended biological target.
-
Method: A high-throughput biochemical assay, such as a binding assay (e.g., radioligand binding, fluorescence polarization) or an enzyme inhibition assay.
-
Data Output: IC₅₀ or Kᵢ value to quantify the potency of the ligand.
-
-
Secondary In Vitro Assay:
-
Objective: To assess the functional activity of the ligand in a more physiologically relevant context.
-
Method: A cell-based assay that measures a downstream consequence of target engagement (e.g., reporter gene assay, second messenger accumulation, cell proliferation/viability assay).
-
Data Output: EC₅₀ or GI₅₀ value to determine the cellular potency and efficacy.
-
-
Selectivity Profiling:
-
Objective: To evaluate the specificity of the ligand for its intended target over other related targets.
-
Method: Screen the ligand against a panel of related receptors, enzymes, or ion channels.
-
Data Output: A comparison of potencies to determine the selectivity window.
-
-
In Vitro ADME Profiling:
-
Objective: To assess the drug-like properties of the ligand.
-
Methods:
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Permeability: PAMPA or Caco-2 permeability assays.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the half-life.
-
Plasma Protein Binding: Equilibrium dialysis or ultrafiltration.
-
-
Data Output: Quantitative measures of key pharmacokinetic properties.
-
Caption: A tiered approach for the biological evaluation of new ligands.
Conclusion
This compound represents an underutilized yet promising rigid scaffold for modern ligand design. Its inherent three-dimensionality, conformational rigidity, and the presence of a versatile chemical handle make it an attractive building block for the synthesis of novel, potent, and selective modulators of biological targets. The provided protocols offer a starting point for researchers to explore the potential of this scaffold in their drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[2.5]octan-6-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Spiro[2.5]octan-6-ylmethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the cyclopropanation of (4-methylenecyclohexyl)methanol using a Simmons-Smith or related reaction to form the spiro[2.5]octan-6-one intermediate. The second step is the reduction of this ketone to the desired this compound.
Q2: What are the critical factors influencing the yield of the Simmons-Smith cyclopropanation step?
The yield of the Simmons-Smith reaction is sensitive to several factors, including the activity of the zinc reagent, the purity of diiodomethane, and the reaction conditions.[1] It is crucial to use freshly prepared and activated zinc-copper couple or a reliable commercial diethylzinc solution. The reaction is also highly sensitive to moisture and air, so all glassware must be thoroughly dried and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: Are there alternative reagents for the cyclopropanation step?
Yes, modifications to the classic Simmons-Smith reaction can lead to improved yields and reactivity. The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, is often more reactive and reproducible.[1][2] For less reactive or electron-deficient alkenes, the Shi modification may be more effective.[1]
Q4: How can I minimize side reactions during the synthesis?
A common side reaction in the Simmons-Smith reaction is the methylation of the hydroxyl group of the starting material or product, especially with excess reagent or prolonged reaction times.[1][2] To mitigate this, it is recommended to use a minimal excess of the Simmons-Smith reagent and closely monitor the reaction progress to avoid unnecessarily long reaction times.[1] During the reduction of the ketone, careful control of the reducing agent amount and temperature is necessary to prevent over-reduction or other side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield in the Cyclopropanation Step
| Potential Cause | Troubleshooting Suggestion |
| Inactive Zinc Reagent | Use freshly prepared and activated zinc-copper couple. Consider using ultrasound to enhance the activation of the zinc. Alternatively, employ the Furukawa modification with a high-quality commercial solution of diethylzinc.[1] |
| Impure Diiodomethane | Use freshly distilled or commercially available high-purity diiodomethane, as impurities can inhibit the reaction.[1] |
| Presence of Moisture or Air | Ensure all glassware is oven-dried before use. Conduct the reaction under a dry, inert atmosphere (argon or nitrogen).[1] |
| Inefficient Stirring | In heterogeneous reactions with a zinc-copper couple, maintain vigorous stirring to ensure good contact between reagents.[1] |
| Inappropriate Reaction Temperature | Gradually increasing the reaction temperature in 5-10 °C increments may improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[1] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Suggestion |
| Methylation of the Hydroxyl Group | Use a minimal excess of the Simmons-Smith reagent. Monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to the reagent.[1] |
| Isomerization of the Product | The work-up conditions can sometimes lead to isomerization. Ensure a mild work-up procedure, for instance, by quenching the reaction at 0 °C with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[1][3] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Removal of Zinc Salts | During the work-up of the Simmons-Smith reaction, zinc salts can form emulsions. A common method to break these is to quench the reaction with a saturated aqueous solution of ammonium chloride.[3] |
| Co-elution of Product and Byproducts | If byproducts are present, optimize the column chromatography conditions. For acid-sensitive products, consider using deactivated silica gel.[1] |
Experimental Protocols
Protocol 1: Synthesis of Spiro[2.5]octan-6-one via Furukawa Modification
This protocol is adapted from general procedures for the Furukawa modification of the Simmons-Smith reaction, which is suitable for substrates with a directing hydroxyl group.
Materials:
-
(4-methylenecyclohexyl)methanol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve (4-methylenecyclohexyl)methanol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) dropwise to the stirred solution.
-
After stirring for 20 minutes at 0 °C, add diiodomethane (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Spiro[2.5]octan-6-one.
Protocol 2: Reduction of Spiro[2.5]octan-6-one to this compound
This protocol is based on a general procedure for the reduction of spiroketones.
Materials:
-
Spiro[2.5]octan-6-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Spiro[2.5]octan-6-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of deionized water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the cyclopropanation step.
Caption: Key factors influencing the yield of the synthesis.
References
Purification challenges of Spiro[2.5]octan-6-ylmethanol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Spiro[2.5]octan-6-ylmethanol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound by column chromatography?
The primary challenges in purifying this compound stem from its unique spirocyclic structure and the presence of a primary alcohol. Key difficulties include:
-
Co-elution of Structurally Similar Impurities: Synthesis of spirocycles can often result in byproducts with very similar polarity to the desired product, making separation difficult.
-
Poor Resolution: Achieving baseline separation of the target compound from impurities can be challenging due to the compound's moderate polarity.
-
Compound Tailing: The polar hydroxyl group can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing of the peak and reduced separation efficiency.
-
Low Recovery: The compound may irreversibly adsorb to the silica gel, or be lost due to instability on the stationary phase, leading to a lower than expected yield.
Q2: How do I select an appropriate solvent system for the column chromatography of this compound?
The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] A common starting point for moderately polar compounds like this is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[2]
To select a solvent system:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems with increasing polarity.
-
Visualize the spots (e.g., using a potassium permanganate stain, as alcohols are often not UV-active).
-
The optimal system will show good separation between the spot corresponding to this compound and any impurity spots.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Some alcohols can be sensitive to the acidic nature of standard silica gel.[1]
-
Test for Stability: Spot the compound on a TLC plate, let it sit for a few hours, and then elute it. If new spots appear, degradation is likely occurring.[3]
-
Use a Deactivated Stationary Phase: Consider using neutral alumina or a bonded-phase silica like diol-bonded silica, which are less acidic.[1][4]
-
Add a Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can help to neutralize the acidic sites on the silica gel.[1]
Q4: I'm observing significant peak tailing during elution. How can I improve the peak shape?
Peak tailing for alcohols is often due to strong interactions with the silica gel.
-
Optimize the Solvent System: A slightly more polar solvent system can sometimes reduce tailing by competing more effectively for the active sites on the silica gel.
-
Add a Modifier: As mentioned for degradation, adding a small amount of triethylamine can block the acidic silanol groups responsible for strong adsorption and improve peak shape.[1]
-
Use an Alternative Stationary Phase: Switching to a different stationary phase like alumina or a diol-bonded silica can offer different selectivity and reduce tailing.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The solvent system is not optimal. | Re-evaluate the solvent system using TLC. Aim for a larger difference in Rf values (ΔRf) between your product and the impurities.[3] Try a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune polarity. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to use 20-100g of silica gel per gram of crude material, depending on the difficulty of the separation.[5] | |
| The column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels, which can lead to poor separation.[1] | |
| Low Recovery of this compound | The compound is irreversibly adsorbed onto the silica gel. | Use a more polar eluent to ensure all the compound is eluted. If the compound is still retained, consider adding a modifier like triethylamine to the eluent or switching to a less acidic stationary phase like neutral alumina.[1][3] |
| The compound is degrading on the column. | Test for stability on a TLC plate. If degradation is confirmed, use a deactivated stationary phase or add a modifier to the mobile phase as described in the FAQs.[1][3] | |
| The compound is co-eluting with a non-UV active impurity. | If relying on UV for fraction analysis, check fractions by TLC and use a chemical stain (e.g., potassium permanganate) to visualize all spots. | |
| The Compound is Not Eluting from the Column | The solvent system is too non-polar. | Gradually increase the polarity of the mobile phase (gradient elution). If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] For very stubborn compounds, a switch to a more polar system like dichloromethane/methanol may be necessary.[2] |
| The compound has poor solubility in the eluent. | This can cause the compound to precipitate at the top of the column. Ensure the compound is fully soluble in the initial mobile phase. If not, consider a "dry loading" technique.[3][6] |
Data Presentation
Table 1: Example TLC Solvent Systems for this compound
| Solvent System (v/v) | Rf of this compound | Separation from a Less Polar Impurity (Rf) | Separation from a More Polar Impurity (Rf) | Notes |
| 10% Ethyl Acetate in Hexane | 0.15 | 0.45 | 0.05 | Product moves slowly, good separation from non-polar impurities. |
| 20% Ethyl Acetate in Hexane | 0.30 | 0.60 | 0.12 | Recommended starting point. Good mobility and separation. |
| 30% Ethyl Acetate in Hexane | 0.45 | 0.70 | 0.20 | May lead to co-elution with less polar impurities. |
| 5% Methanol in Dichloromethane | 0.50 | 0.75 | 0.25 | For faster elution, but may offer less resolution. |
Note: These are hypothetical values and should be confirmed by experimentation.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Dichloromethane
-
TLC plates (silica gel)
-
Potassium permanganate stain
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Methodology:
-
Solvent System Selection:
-
Perform TLC analysis of the crude material using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the target compound an Rf of ~0.3.[7]
-
-
Column Packing:
-
Plug the bottom of the column with cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. Tap the column gently to aid packing.[8]
-
Add a protective layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary for solubility) and carefully load it onto the top of the silica gel bed using a pipette.[8]
-
Dry Loading (for compounds with poor solubility): Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1]
-
Collect fractions and monitor their composition by TLC, using a potassium permanganate stain for visualization.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Visualizations
Caption: Column Chromatography Workflow for this compound.
Caption: Troubleshooting Logic for Poor Separation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Simmons-Smith Cyclopropanation for Spiro[2.5]octane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions for the Simmons-Smith cyclopropanation of methylenecyclohexane to synthesize spiro[2.5]octane. This resource is designed to help you navigate common experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of side products are common hurdles in organic synthesis. The following guide addresses specific issues you may encounter during the Simmons-Smith cyclopropanation for spiro[2.5]octane.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Spiro[2.5]octane | Inactive Zinc Reagent: The zinc-copper couple may not be sufficiently activated, or the diethylzinc solution may have degraded. | Ensure the zinc-copper couple is freshly prepared and activated. For the Furukawa modification, use a recently purchased, unopened bottle of diethylzinc or titrate an older solution to determine its molarity. |
| Presence of Moisture: The organozinc reagents are highly sensitive to moisture. | Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Poor Quality Diiodomethane: Impurities in diiodomethane can quench the reaction. | Use freshly distilled diiodomethane for best results. | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor the progress by TLC or GC. | |
| Incomplete Conversion of Methylenecyclohexane | Insufficient Reagent: Not enough Simmons-Smith reagent was used to fully convert the starting material. | Use a slight excess (1.1 to 1.5 equivalents) of both the zinc reagent and diiodomethane. |
| Short Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction by TLC or GC and allow it to stir until the starting material is consumed, which could take several hours to overnight. | |
| Formation of Side Products | Unreacted Diiodomethane and its byproducts: Residual diiodomethane and zinc iodide can complicate purification. | Quench the reaction thoroughly with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. A wash with a mild reducing agent like sodium thiosulfate can help remove iodine color. |
| Polymerization of Methylenecyclohexane: The Lewis acidic nature of the zinc iodide byproduct can potentially catalyze the polymerization of the alkene starting material. | Add a Lewis base like pyridine during the work-up to coordinate with the zinc iodide and reduce its Lewis acidity.[1] | |
| Formation of 1-Methylcyclohexene: Isomerization of the starting material, methylenecyclohexane, to the more thermodynamically stable endocyclic alkene, 1-methylcyclohexene, can occur, especially if acidic impurities are present. This would lead to the formation of 1-methylnorcarane as a byproduct. | Ensure all reagents and solvents are free of acidic impurities. A basic wash of the starting material prior to the reaction may be beneficial if isomerization is suspected. | |
| Formation of Iodomethylated Byproducts: Although less common with simple alkenes, insertion of the zinc carbenoid into C-H bonds or other reactive sites is a possibility, though typically a minor pathway. | Stick to the optimized stoichiometry and reaction time to minimize the potential for these minor side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Simmons-Smith cyclopropanation of methylenecyclohexane?
A1: While the Simmons-Smith reaction is generally clean for simple alkenes, potential side products for the synthesis of spiro[2.5]octane can include:
-
1-Methylnorcarane: This arises if the starting material, methylenecyclohexane, isomerizes to 1-methylcyclohexene prior to cyclopropanation.
-
Polymeric material: The Lewis acidic zinc iodide byproduct can induce polymerization of the alkene.
-
Unreacted starting materials: Incomplete conversion will leave methylenecyclohexane and diiodomethane in the crude product.
Q2: Which reagent system is better for this reaction: the traditional zinc-copper couple or the Furukawa modification (diethylzinc)?
A2: Both systems are effective. The zinc-copper couple is less expensive and safer to handle. The Furukawa modification (diethylzinc and diiodomethane) often gives higher yields and is more suitable for less reactive alkenes.[1] However, diethylzinc is pyrophoric and requires more stringent handling techniques. For an unactivated alkene like methylenecyclohexane, the traditional zinc-copper couple should be sufficient.
Q3: My reaction is very slow. Can I heat it?
A3: Gentle heating can increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions, such as the decomposition of the organozinc reagent or polymerization. It is recommended to first ensure the activity of your zinc reagent and the dryness of your reaction setup. If the reaction is still slow, a modest increase in temperature (e.g., to 40 °C) can be attempted while carefully monitoring for byproduct formation.
Q4: How can I effectively remove the zinc salts during the work-up?
A4: The zinc iodide byproduct and any unreacted zinc can be effectively removed by quenching the reaction with a saturated aqueous solution of ammonium chloride. This will form soluble zinc salts that can be separated in the aqueous layer. Filtering the crude reaction mixture through a pad of celite can also help to remove fine zinc particles before the aqueous work-up.
Q5: Is the reaction stereospecific for substituted methylenecyclohexanes?
A5: Yes, the Simmons-Smith reaction is stereospecific. The cyclopropanation occurs in a concerted fashion, meaning that the stereochemistry of the starting alkene is retained in the product.[1]
Quantitative Data Summary
While specific quantitative data for the Simmons-Smith cyclopropanation of methylenecyclohexane is not extensively reported in the literature, the following table provides typical ranges for reaction parameters and expected outcomes based on similar unfunctionalized alkenes.
| Parameter | Zinc-Copper Couple | Furukawa Modification (Diethylzinc) |
| Equivalents of CH₂I₂ | 1.1 - 2.0 | 1.1 - 1.5 |
| Equivalents of Zinc Reagent | 1.1 - 2.0 (as Zn) | 1.1 - 1.5 (as Et₂Zn) |
| Typical Solvent | Diethyl ether, THF | Dichloromethane, Diethyl ether |
| Reaction Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 48 hours | 6 - 24 hours |
| Expected Yield of Spiro[2.5]octane | 60 - 80% | 70 - 90% |
| Common Side Products | Unreacted starting materials, polymeric material | Unreacted starting materials, polymeric material |
Experimental Protocols
Key Experiment: Simmons-Smith Cyclopropanation of Methylenecyclohexane (Zinc-Copper Couple Method)
1. Preparation of the Zinc-Copper Couple:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq).
-
Wash the zinc dust with 1 M HCl, followed by deionized water, methanol, and finally diethyl ether to activate it.
-
Add a solution of copper(II) acetate in glacial acetic acid and stir. The zinc will turn black as copper is deposited.
-
Decant the liquid and wash the resulting zinc-copper couple with anhydrous diethyl ether.
2. Cyclopropanation Reaction:
-
To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.
-
Add methylenecyclohexane (1.0 eq).
-
Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The reaction is often initiated by gentle heating or a crystal of iodine.
-
Stir the reaction mixture at reflux and monitor the progress by GC-MS.
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Filter the mixture through celite to remove solid residues.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel to obtain spiro[2.5]octane.
Visualizations
Caption: Troubleshooting workflow for the Simmons-Smith synthesis of spiro[2.5]octane.
References
Technical Support Center: Spiro[2.5]octan-6-ylmethanol Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[2.5]octan-6-ylmethanol. Our aim is to help you resolve common issues encountered during its synthesis and purification, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Simmons-Smith Cyclopropanation: This reaction involves the cyclopropanation of (4-methylenecyclohexyl)methanol using a carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.
-
Reduction of a Ketone: This method involves the reduction of the corresponding ketone, Spiro[2.5]octan-6-one, using a reducing agent such as sodium borohydride.
Q2: I have a crude sample of this compound. How do I know which starting materials might be present?
A2: The potential unreacted starting materials in your crude product depend on the synthetic route used:
-
If you used the Simmons-Smith route, you might have residual (4-methylenecyclohexyl)methanol, diiodomethane, and zinc salts.
-
If you performed a ketone reduction, you may have unreacted Spiro[2.5]octan-6-one.
Q3: What are the key physical properties I should consider for purification?
A3: The boiling point and solubility of the product and potential impurities are critical for selecting an appropriate purification strategy. Please refer to the table below for a summary of these properties.
Data Presentation: Physical Properties of Reactants and Product
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound (Product) | 140.23 | 219.2 | - | Soluble in organic solvents. |
| (4-methylenecyclohexyl)methanol | 126.20 | 224 | -39 | Soluble in polar organic solvents; limited solubility in water.[1] |
| Diiodomethane | 267.84 | 182 | 6 | Slightly soluble in water; soluble in organic solvents.[2] |
| Diethylzinc | 123.50 | 117 | -28 | Reacts with water; soluble in hexane, heptane, toluene.[3] |
| Spiro[2.5]octan-6-one | 124.18 | - | - | Likely soluble in organic solvents. |
| Sodium Borohydride | 37.83 | Decomposes at 400 | - | Soluble in water and alcohols.[4] |
Troubleshooting Guide: Removal of Unreacted Starting Materials
This guide provides a question-and-answer format to address specific purification challenges.
Scenario 1: Purification after Simmons-Smith Cyclopropanation
Problem: My crude product contains unreacted (4-methylenecyclohexyl)methanol and diiodomethane.
Solution: A combination of extraction and flash column chromatography is recommended.
-
Step 1: Quenching and Extraction. The reaction should be carefully quenched to remove zinc salts and excess reagents. A standard workup involves the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[5] The product can then be extracted into an organic solvent like diethyl ether or dichloromethane.
-
Step 2: Flash Column Chromatography. Due to the similar polarities of the starting alcohol and the product, flash column chromatography is an effective method for separation. The significant difference in boiling points also allows for distillation if a large amount of the starting material is present.
Problem: How do I choose the right solvent system for flash chromatography?
Solution: Start with a non-polar solvent system and gradually increase the polarity.
-
A good starting point for separating this compound from the less polar diiodomethane and the more polar (4-methylenecyclohexyl)methanol is a mixture of hexane and ethyl acetate.
-
Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. For polar compounds, a mixture of dichloromethane and methanol can also be effective.[1]
Scenario 2: Purification after Ketone Reduction
Problem: My crude product contains unreacted Spiro[2.5]octan-6-one.
Solution: The primary methods for purification are extraction followed by either distillation or flash column chromatography.
-
Step 1: Workup. After the reduction is complete, the reaction is typically quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any remaining sodium borohydride and to neutralize the borate esters.
-
Step 2: Extraction. The product alcohol can be extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.
-
Step 3: Purification.
-
Distillation: Given the likely difference in boiling points between the ketone and the alcohol, distillation can be an effective purification method, especially for larger quantities.
-
Flash Column Chromatography: For smaller scales or to achieve higher purity, flash column chromatography is recommended. The alcohol product is more polar than the starting ketone, allowing for good separation on a silica gel column. A hexane/ethyl acetate solvent system is generally a good choice.
-
Experimental Protocols
Protocol 1: General Quenching and Extraction Procedure for Simmons-Smith Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Allow the mixture to warm to room temperature and stir until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: General Workup and Extraction for Sodium Borohydride Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add water or 1M HCl to the reaction mixture to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.
-
Stir the mixture at room temperature for 15-30 minutes.
-
If a precipitate forms, it may be necessary to add more water or organic solvent to dissolve it.
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Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
Protocol 3: Flash Column Chromatography for Purification
-
Select the appropriate column size and amount of silica gel based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Determine the optimal eluent system using thin-layer chromatography (TLC). For this compound, a gradient of ethyl acetate in hexane is a good starting point.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Load the sample onto the column. The crude product can be dissolved in a minimal amount of the eluent or a more polar solvent and then adsorbed onto a small amount of silica gel before being loaded onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Decision workflow for purifying this compound.
Caption: General experimental workflow for purification.
References
Technical Support Center: Production of Spiro[2.5]octan-6-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[2.5]octan-6-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through the Simmons-Smith cyclopropanation of (4-Methylenecyclohexyl)methanol. This reaction typically utilizes a zinc-copper couple and diiodomethane to generate the cyclopropane ring.[1]
Q2: What are the primary challenges encountered when scaling up the production of this compound?
Scaling up the Simmons-Smith reaction for the production of this compound presents several challenges:
-
Exothermic Reaction: The reaction is highly exothermic, and heat dissipation can be problematic on a larger scale, potentially leading to side reactions and reduced yields. Careful temperature control is crucial.
-
Reagent Addition: The slow and controlled addition of reagents, particularly the diiodomethane and diethylzinc (in the Furukawa modification), is necessary to manage the reaction rate and exothermicity.[2]
-
Heterogeneous Reaction: The use of a zinc-copper couple results in a heterogeneous reaction mixture, which can lead to issues with stirring and mass transfer at a larger scale.
-
Workup and Purification: The workup to remove zinc salts and the subsequent purification of the product can be more challenging and time-consuming at scale.
Q3: What are the expected side products in the synthesis of this compound?
Potential side products in the Simmons-Smith reaction include:
-
Unreacted Starting Material: Incomplete reaction can leave residual (4-Methylenecyclohexyl)methanol.
-
Alkene Isomerization: Although less common, isomerization of the starting material or product under certain conditions is possible.
-
Methylated Byproducts: If an excess of the Simmons-Smith reagent is used, methylation of the primary alcohol to a methyl ether can occur.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying the product, unreacted starting material, and any volatile byproducts. It can also be used to determine the purity of the final product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor quality of zinc-copper couple | Ensure the zinc-copper couple is freshly prepared and activated for optimal reactivity. The surface of the zinc is critical for the reaction. |
| Inactive reagents | Use freshly distilled or high-purity (4-Methylenecyclohexyl)methanol and diiodomethane. Diethylzinc (if used) should be handled under inert conditions as it is pyrophoric. |
| Inadequate temperature control | Maintain the recommended reaction temperature. For larger scale reactions, ensure efficient stirring and external cooling to dissipate the heat generated. A runaway reaction can lead to decomposition and side product formation. |
| Insufficient reaction time | Monitor the reaction progress using TLC or GC. The reaction may require a longer duration to go to completion, especially at lower temperatures. |
| Suboptimal solvent | Ethereal solvents like diethyl ether or dichloromethane are commonly used. Ensure the solvent is anhydrous, as moisture can quench the organozinc reagent. |
Issue 2: Difficulty in Purifying the Product
Question: I am struggling to purify this compound from the crude reaction mixture. What purification strategies are recommended?
Troubleshooting Purification:
| Problem | Recommended Solution |
| Presence of zinc salts | After quenching the reaction, perform a thorough aqueous workup. Washing with a saturated solution of ammonium chloride can help to dissolve and remove zinc salts. Filtration through a pad of celite can also be effective. |
| Separation of non-polar impurities | Flash column chromatography on silica gel is a standard method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should effectively separate the product from less polar impurities. |
| Co-elution with starting material | If the product and starting material have similar Rf values, optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture might be necessary. High-Performance Liquid Chromatography (HPLC) could also be employed for difficult separations. |
| Product loss during purification | This compound is a relatively volatile alcohol. Avoid excessive heating during solvent removal. Use a rotary evaporator with controlled temperature and pressure. |
Experimental Protocols
Synthesis of this compound via Simmons-Smith Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
(4-Methylenecyclohexyl)methanol
-
Zinc dust
-
Copper(I) chloride
-
Diiodomethane
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activation of Zinc: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add zinc dust. Add a solution of copper(I) chloride in a minimal amount of a suitable solvent. Stir the suspension for 30 minutes to activate the zinc (zinc-copper couple).
-
Reaction Setup: Decant the activation solution and wash the zinc-copper couple with anhydrous diethyl ether. Add fresh anhydrous diethyl ether to the flask.
-
Addition of Reactants: Add (4-Methylenecyclohexyl)methanol to the stirred suspension. From the dropping funnel, add a solution of diiodomethane in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Filter the mixture through a pad of celite to remove solid residues. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing rearrangement of the spirocyclic core during reactions
Technical Support Center: Spirocyclic Core Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of spirocyclic core rearrangement during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common triggers for spirocyclic core rearrangement?
A: Rearrangement of spirocyclic cores is a common challenge, often initiated by the formation of a carbocation intermediate or other reactive species that can trigger skeletal reorganization. The primary triggers include:
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze rearrangements.[1] Acid treatment can lead to the formation of more stable carbocations, driving the rearrangement process. For instance, a spiro[2][3]dec-6-en-2-one has been shown to rearrange into an octalone upon acid treatment.[1] Strained spirocycles, such as those containing oxirane or cyclopropane rings, are particularly susceptible to acid-mediated cleavage and rearrangement.[4]
-
Lewis Acids: Lewis acids are frequently used to promote reactions involving spirocycles but can also induce undesired rearrangements like ring expansions. The choice of Lewis acid and reaction conditions is critical to favor the desired product over rearrangement byproducts.[4][5]
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Thermal Stress: High reaction temperatures can provide the activation energy needed for skeletal rearrangements, especially in strained systems. Some spiro polycycloacetals, however, have demonstrated high thermal stability, with degradation temperatures ranging from 343–370 °C.[6][7]
-
Base-Mediated Reactions: While less common than acid-catalyzed rearrangements, certain spirocyclic systems can rearrange under basic conditions. For example, a base-mediated variant for the conversion of spirocyclic indolenines into quinolines has been developed that operates at lower temperatures than analogous acidic reactions.[8]
-
Oxidative Conditions: Oxidative rearrangements can occur, for instance, in the reaction of spirocyclic cyclobutane aminals with N-halosuccinimides, leading to ring expansion and the formation of bicyclic amidines.[9]
Q2: My spirocycle is rearranging under acidic conditions. What steps can I take to prevent this?
A: Acid-catalyzed rearrangement is a frequent issue. Here are several strategies to mitigate it:
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Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the rearrangement pathway relative to the desired reaction.
-
Use a Milder Acid: Switch from a strong acid to a weaker one. In some cases, an acidic ion-exchange resin can be used to achieve the desired transformation with high yield and selectivity, minimizing side reactions.[3][10]
-
Control Stoichiometry: Use a catalytic amount of acid instead of stoichiometric or excess quantities.
-
-
Substrate Modification:
-
Install Protecting Groups: Protecting functional groups near the spirocenter can prevent the formation of destabilizing intermediates. For example, protecting a nearby hydroxyl or amino group can prevent it from participating in or initiating a rearrangement cascade.[11][12] The choice of protecting group is crucial, as its removal conditions must not induce rearrangement.[13]
-
Alter Electronic Properties: Introducing electron-withdrawing groups on the spirocyclic core can destabilize potential carbocation intermediates, thereby disfavoring rearrangement pathways.
-
Q3: How can I choose the right protecting group to stabilize a spirocyclic intermediate?
A: The ideal protecting group should be robust enough to withstand the reaction conditions but removable under mild conditions that do not affect the spirocyclic core.[14]
-
For Acid-Sensitive Spirocycles: Avoid protecting groups that require acidic conditions for removal, such as Boc (tert-butyloxycarbonyl) groups on amines, which can lead to ketal cleavage in some spirocycles.[13] Groups removed under basic, hydrogenolysis, or fluoride-mediated conditions are often preferable.
-
For Base-Sensitive Spirocycles: Avoid base-labile groups like Fmoc (fluorenylmethyloxycarbonyl).
-
Orthogonal Protection Strategy: In complex molecules with multiple functional groups, using an orthogonal set of protecting groups allows for the selective deprotection of one group without affecting others.[14] For instance, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) can exist in the same molecule, allowing for selective reaction at either site.[12]
The table below summarizes common protecting groups and their cleavage conditions, which can help in selecting an appropriate strategy.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Suitability for Acid-Sensitive Spirocycles |
| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Poor |
| Amine | Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Excellent |
| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Excellent |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride (e.g., TBAF), Acid | Moderate (Use fluoride) |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Excellent |
| Carbonyl | Ethylene Glycol Ketal | - | Aqueous Acid | Poor |
Troubleshooting Guides
Guide 1: Diagnosing Unwanted Rearrangement
If you observe unexpected products, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for spirocycle rearrangement.
Guide 2: Visualizing a Common Rearrangement Pathway
Many rearrangements, such as the pinacol rearrangement, proceed through a carbocation intermediate that allows for alkyl or aryl migration, altering the carbon skeleton.[15] Understanding this mechanism helps in devising strategies to prevent it.
Caption: Competing pathways: desired reaction vs. rearrangement.
Experimental Protocols
Protocol 1: General Method for Lewis Acid-Catalyzed Cyclization with Minimal Rearrangement
This protocol is based on strategies for forming spirolactams where careful tuning of substrates and conditions prevents undesired side reactions.[5]
-
Substrate Preparation: Synthesize the N-aryl alkynamide precursor. A key consideration is the substituent on the arene para to the nitrogen. Substrates with a p-hydroxy group often cyclize rapidly and in good yield, though they may require heating (50-80 °C) for solubility.[5]
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the N-aryl alkynamide substrate (1.0 eq).
-
Add the appropriate anhydrous solvent (e.g., Dichloromethane).
-
Add the Lewis acid catalyst (e.g., AuPPh₃OTf, 1-5 mol%). The choice and loading of the catalyst are critical and should be optimized.
-
-
Reaction Monitoring:
-
Stir the reaction at the optimized temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the desired spirolactam and any rearrangement byproducts (e.g., 2-quinolinones).[5]
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction (e.g., with a saturated solution of NaHCO₃).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the product and check for isomeric purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Acid-Catalyzed Isomerization of Exo/Endo-Cyclic Mixtures
In some syntheses, a mixture of exo- and endo-cyclic spiro isomers is formed. An acid-catalyzed isomerization can often convert this mixture into a single, thermodynamically more stable isomer with high selectivity.[3][10]
-
Reaction Setup:
-
Dissolve the mixture of spirocyclic isomers in a suitable solvent (e.g., Dichloromethane).
-
Add an acidic cation exchange resin (e.g., Amberlyst-15). The amount should be catalytic (e.g., 10-20% by weight relative to the substrate).
-
-
Reaction Execution:
-
Stir the suspension at room temperature.
-
Monitor the isomerization by TLC or ¹H NMR until the starting isomers are fully converted to the desired product. This process can be highly efficient, often reaching quantitative yield.[10]
-
-
Workup:
-
Filter off the resin and wash it with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the isomerically pure spirocycle. No further purification is typically needed.
-
References
- 1. The synthesis and acid-catalysed rearrangement of a spiro[4,5]dec-6-en-2-one - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Report: New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Stability of Spiro[2.5]octan-6-ylmethanol in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Spiro[2.5]octan-6-ylmethanol in acidic and basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH?
A1: this compound, a primary alcohol with a spirocyclic core, is expected to be relatively stable at neutral pH (around 7) under standard temperature and pressure. The primary alcohol and the cyclopropane ring are generally stable functional groups in the absence of strong acids, bases, or oxidizing agents. For long-term storage, it is recommended to keep the compound in a cool, dry place, protected from light.
Q2: What potential degradation pathways should I be aware of under acidic conditions?
A2: Under acidic conditions, two main degradation pathways can be hypothesized for this compound:
-
Acid-catalyzed dehydration of the primary alcohol: The hydroxyl group can be protonated by an acid, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of a carbocation, which can then rearrange or eliminate a proton to form an alkene.[1]
-
Acid-catalyzed ring-opening of the cyclopropane: The strained cyclopropane ring is susceptible to opening under strong acidic conditions.[2][3][4] This can lead to the formation of various rearranged products. The exact nature of the products will depend on the specific acid and reaction conditions used.
Q3: What are the likely degradation products under basic conditions?
A3: this compound is expected to be more stable under basic conditions compared to acidic conditions. Primary alcohols are generally stable in the presence of bases. However, under very strong basic conditions and elevated temperatures, deprotonation of the hydroxyl group to form an alkoxide could occur. This alkoxide is a stronger nucleophile and could potentially participate in intramolecular reactions if a suitable electrophilic site were present, which is not immediately apparent in this structure. Oxidation to the corresponding aldehyde or carboxylic acid can occur in the presence of an oxidizing agent under basic conditions.[5][6][7]
Q4: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for monitoring the stability of this compound and quantifying any potential degradants. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products. Gas Chromatography (GC) could also be a suitable technique, given the volatility of the compound.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of the parent compound in my acidic stability study.
-
Possible Cause: The acidic conditions are too harsh, leading to rapid degradation.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Decrease the concentration of the acid used in the study.
-
Use a Weaker Acid: Consider using a weaker acid to see if the degradation rate can be controlled.
-
Lower the Temperature: Perform the stability study at a lower temperature to slow down the reaction kinetics.
-
Analyze for Degradants: Use techniques like LC-MS to identify the degradation products and confirm the degradation pathway. This will help in understanding the mechanism and designing appropriate control strategies.
-
Problem 2: I am seeing multiple unexpected peaks in my chromatogram after a stability study.
-
Possible Cause: The compound is undergoing rearrangement or forming multiple degradation products.
-
Troubleshooting Steps:
-
Characterize the Peaks: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the unknown peaks.
-
Evaluate Stress Conditions: The stress conditions (e.g., temperature, light, specific catalyst) might be promoting side reactions. Re-evaluate and modify the experimental setup.
-
Purity of Starting Material: Ensure the starting material is pure and the new peaks are not from pre-existing impurities that are also degrading.
-
Problem 3: My analytical method is not showing good separation between the parent compound and a degradant.
-
Possible Cause: The chromatographic conditions are not optimized for a stability-indicating method.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjust the mobile phase composition, gradient, and pH.
-
Change Column: Try a different HPLC column with a different stationary phase chemistry.
-
Adjust Temperature: Changing the column temperature can affect the retention times and selectivity.
-
Consult Method Development Guides: Refer to established guidelines for developing stability-indicating methods.
-
Data Presentation
The following table is a template for summarizing quantitative data from stability studies of this compound.
| Condition | Time Point | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 | Total Degradants (%) |
| Acidic (e.g., 0.1 M HCl) | 0 h | 100 | 0 | 0 | 0 |
| 24 h | User Data | User Data | User Data | User Data | |
| 48 h | User Data | User Data | User Data | User Data | |
| 72 h | User Data | User Data | User Data | User Data | |
| Basic (e.g., 0.1 M NaOH) | 0 h | 100 | 0 | 0 | 0 |
| 24 h | User Data | User Data | User Data | User Data | |
| 48 h | User Data | User Data | User Data | User Data | |
| 72 h | User Data | User Data | User Data | User Data |
Experimental Protocols
Protocol for Stability Testing in Acidic/Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stressed Samples:
-
Acidic Condition: Add a known volume of the stock solution to a solution of a specific acid (e.g., 0.1 M HCl) to achieve the desired final concentration of the drug substance.
-
Basic Condition: Add a known volume of the stock solution to a solution of a specific base (e.g., 0.1 M NaOH) to achieve the desired final concentration.
-
Control Sample: Prepare a control sample by adding the same volume of the stock solution to the solvent used for the acidic and basic solutions (e.g., water).
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C, 60°C).
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis: Neutralize the aliquots from the acidic and basic samples before analysis to prevent further degradation on the analytical column. Dilute the samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
Visualizations
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]
Technical Support Center: Refinement of Crystallization Methods for Spiro[2.5]octan-6-ylmethanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of Spiro[2.5]octan-6-ylmethanol and its derivatives.
Introduction
This compound is a liquid at room temperature, which presents a significant challenge for purification by direct crystallization. A common and effective strategy to overcome this is to convert the liquid alcohol into a solid derivative. This guide focuses on the preparation and crystallization of a solid benzoate ester of this compound, a method often employed to facilitate the purification and characterization of liquid alcohols.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to crystallize this compound directly?
A1: this compound is a liquid at ambient temperatures. Crystallization requires the formation of a well-ordered solid lattice, which is not feasible for a compound that does not readily solidify under standard conditions. To induce crystallization, the compound would need to be cooled to its freezing point, which may be inconveniently low for standard laboratory procedures.
Q2: What is the purpose of creating a solid derivative for crystallization?
A2: Creating a solid derivative, such as a benzoate ester, transforms the liquid alcohol into a solid compound with a defined melting point. This solid derivative can then be purified using standard crystallization techniques. The process allows for the removal of impurities that may be difficult to separate from the liquid starting material. After purification of the solid derivative, the original alcohol can often be recovered by hydrolysis of the ester.
Q3: How do I choose a suitable derivative for crystallization?
A3: An ideal derivative should be a solid that is easily synthesized in high yield and purity. It should also be readily crystallized from common laboratory solvents. Esters, particularly benzoates and p-nitrobenzoates, are excellent choices for alcohols as they are typically solid and have distinct melting points. The choice may also be guided by the need for specific analytical characterization, such as X-ray crystallography.
Q4: What are the most critical factors affecting the success of crystallization?
A4: The key factors influencing crystallization are solvent selection, concentration of the solute, cooling rate, and the presence of impurities. The chosen solvent should exhibit good solubility at high temperatures and poor solubility at low temperatures. A slow cooling rate generally promotes the growth of larger, purer crystals. Impurities can inhibit crystal nucleation and growth, or become incorporated into the crystal lattice, reducing purity.
Q5: My compound "oils out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated, the cooling rate is too rapid, or the solvent is not ideal. To resolve this, try diluting the solution with more solvent, slowing down the cooling process by insulating the flask, or selecting a different solvent system.
Troubleshooting Guide
The following table provides solutions to common problems encountered during the crystallization of this compound benzoate, a representative solid derivative.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Try a different solvent or a solvent/anti-solvent system.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - Solution is too concentrated.- Cooling rate is too fast.- The melting point of the solute is lower than the crystallization temperature. | - Add more solvent to the solution and reheat to dissolve the oil.- Allow the solution to cool more slowly.- Change to a solvent in which the compound is less soluble. |
| Poor Crystal Quality (small, needles, etc.) | - Rapid cooling.- High degree of supersaturation.- Impurities present. | - Decrease the cooling rate.- Use a more dilute solution.- Perform a preliminary purification step (e.g., column chromatography) before crystallization. |
| Low Yield | - Compound is significantly soluble in the cold solvent.- Too much solvent was used.- Crystals were lost during filtration or washing. | - Choose a solvent with lower solubility for the compound at low temperatures.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the crystals with a minimal amount of ice-cold solvent. |
Data Presentation: Estimated Solubility of this compound Benzoate
The following table presents estimated solubility data for the benzoate derivative of this compound in various solvents at different temperatures. This data is intended as a guide for solvent selection.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 75°C ( g/100 mL) | Notes |
| Hexane | ~0.5 | ~5 | Good for slow cooling crystallization. |
| Ethanol | ~10 | > 30 | High solubility; may require an anti-solvent or very low temperatures. |
| Ethyl Acetate | ~8 | > 25 | Good general-purpose solvent. |
| Toluene | ~3 | ~20 | Suitable for slow evaporation or cooling. |
| Water | < 0.1 | < 0.1 | Can be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound Benzoate
-
To a solution of this compound (1.0 eq) in pyridine (5 mL) at 0°C, add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoate ester.
Protocol 2: Crystallization of this compound Benzoate
-
Solvent Selection: Based on the solubility data, select a suitable solvent (e.g., hexane).
-
Dissolution: In a flask, dissolve the crude this compound benzoate in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.
-
Crystal Formation: Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualizations
Validation & Comparative
A Comparative Guide to Spiro[2.5]octan-6-ylmethanol and Other Spirocyclic Alcohols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological profiles is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensional nature and conformational rigidity.[1][2] This unique architecture can lead to enhanced binding affinity, selectivity, and improved physicochemical properties compared to their planar or more flexible counterparts.[1][2] This guide provides a comparative analysis of Spiro[2.5]octan-6-ylmethanol against other representative spirocyclic alcohols, offering insights into their potential applications in drug discovery.
Introduction to Spirocyclic Alcohols
This compound is a carbocyclic compound featuring a cyclopropane ring fused to a cyclohexane ring, with a primary alcohol functional group. This structure provides a rigid framework that can be strategically employed to explore chemical space in drug design. The introduction of a spiro-center significantly increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates for drug candidates. The alcohol moiety serves as a key functional group for further derivatization or as a hydrogen bond donor, facilitating interactions with biological targets.
This guide will compare this compound with other selected spirocyclic alcohols to highlight the structural nuances and potential impact on key drug-like properties.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a spiro-center can modulate properties such as lipophilicity (logP) and aqueous solubility.
| Compound | Structure | Molecular Weight ( g/mol ) | logP (Predicted) | Aqueous Solubility (Predicted) |
| This compound | 140.22 | 1.8 | Moderate | |
| Spiro[3.3]heptan-2-ol | 112.17 | 1.2 | High | |
| Spiro[4.5]decan-8-ol | 154.25 | 2.5 | Low | |
| 2-Oxa-6-azaspiro[3.3]heptan-6-yl)methanol | 143.18 | -0.5 | High |
Note: Predicted values are generated from computational models and should be experimentally verified.
Biological Activity: A Comparative Overview
While direct comparative biological data for this specific set of simple spirocyclic alcohols is limited in publicly available literature, we can extrapolate potential activities based on studies of more complex spirocyclic molecules. Spiro scaffolds have been incorporated into compounds with a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.
Anticancer Activity
The rigid three-dimensional structure of spirocycles allows for precise orientation of functional groups, which can lead to potent and selective inhibition of biological targets such as enzymes and receptors involved in cancer signaling pathways. For instance, spiro-oxindole and spiro-pyrrolopyridazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Hypothetical Comparative Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | > 100 | > 100 | > 100 |
| Spiro[3.3]heptan-2-ol derivative A | 15.2 | 22.5 | 18.9 |
| Spiro[4.5]decan-8-ol derivative B | 8.7 | 12.1 | 10.5 |
| 2-Oxa-6-azaspiro[3.3]heptan-6-yl)methanol derivative C | 25.4 | 35.8 | 30.1 |
Note: The above data is exemplary and intended to illustrate how such a comparison would be presented. Actual values would need to be determined experimentally.
Antioxidant Activity
Several spirocyclic compounds have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS radical scavenging.
Hypothetical Comparative Antioxidant Activity (IC50, µM)
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
| This compound | > 200 | > 200 |
| Phenolic Spiro[2.5]octane Derivative | 45.6 | 32.1 |
| Spiro[3.3]heptan-2-ol with Catechol Moiety | 28.9 | 19.5 |
| Spiro[4.5]decan-8-ol with Gallic Acid Ester | 15.3 | 10.8 |
Note: The antioxidant activity of simple spirocyclic alcohols is expected to be low. The table illustrates the potential for derivatized analogues.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of chemical compounds.
Synthesis of this compound
A potential synthetic route to this compound can be envisioned starting from cyclohexanone.
Caption: A plausible synthetic workflow for this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of spirocyclic alcohols on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The spirocyclic compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals formed are then dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Determination of n-Octanol/Water Partition Coefficient (logP)
The shake-flask method is a standard procedure for the experimental determination of logP.
-
Preparation: A solution of the spirocyclic alcohol is prepared in n-octanol that has been pre-saturated with water.
-
Partitioning: Equal volumes of the n-octanol solution and water (pre-saturated with n-octanol) are mixed in a flask and shaken vigorously for a set period to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Signaling Pathway Modulation
Spirocyclic compounds can exert their biological effects by modulating various signaling pathways. For instance, in cancer, they might inhibit kinases involved in cell proliferation and survival.
Caption: A potential mechanism of action for a spirocyclic alcohol in a cancer cell.
Conclusion
This compound and other spirocyclic alcohols represent a promising class of scaffolds for the development of novel therapeutics. Their rigid, three-dimensional structures offer distinct advantages in drug design, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. While direct comparative data remains sparse, this guide provides a framework for the systematic evaluation of these compounds. Further experimental investigation into the synthesis, physicochemical properties, and biological activities of a diverse range of spirocyclic alcohols is warranted to fully unlock their therapeutic potential.
References
A Comparative Guide to Validated Analytical Methods for Determining the Purity of Spiro[2.5]octan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of the purity of Spiro[2.5]octan-6-ylmethanol. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols and presents a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound
This compound is a bicyclic alcohol of interest in medicinal chemistry and drug development due to its unique spirocyclic core. Accurate determination of its purity is paramount to ensure the reliability of downstream applications and to meet stringent regulatory requirements. This guide explores robust analytical methodologies for this purpose.
Comparison of Analytical Methods
The following table summarizes the performance of three key analytical methods for the purity determination of this compound. The data presented are representative of what can be expected from a validated method for a compound of this nature.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) | Quantitative ¹H Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantitative determination based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 99.0 - 101.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.06% | ~0.3% |
| Primary Application | Purity and volatile impurity profiling. | Purity and non-volatile impurity profiling. | Absolute purity determination without a specific reference standard of the analyte. |
| Strengths | High resolution, sensitivity for volatile compounds. | Broad applicability to non-volatile compounds. | Primary analytical method, high precision, structural information. |
| Limitations | Requires analyte to be volatile and thermally stable. | Lower sensitivity compared to UV or MS detectors. | Lower sensitivity than chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound, assessing its purity and the presence of any volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
This method serves as an alternative to GC-FID, particularly for the analysis of non-volatile impurities.
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID).
-
Isocratic pump.
-
Autosampler.
-
Column oven.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
RID Temperature: 35 °C.
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Data Analysis: Purity is determined by the area percent of the analyte peak.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide a highly accurate, SI-traceable purity value without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton to be integrated.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals of interest.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a specific amount of the internal standard into a vial.
-
Accurately weigh (to 0.01 mg) a specific amount of this compound into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Fourier-Transform Infrared Spectroscopy (FTIR) - for Structural Confirmation
FTIR is used for the qualitative confirmation of the alcohol functional group and overall molecular structure.
Instrumentation:
-
FTIR Spectrometer.
Sample Preparation:
-
A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
Data Analysis:
-
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.
-
The C-O stretching vibration is typically observed in the 1000-1260 cm⁻¹ region.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and a decision tree for selecting the appropriate analytical method.
Caption: Workflow for Analytical Method Validation.
Confirming the Stereochemistry of Spiro[2.5]octan-6-ylmethanol Derivatives: A Comparative Guide to Analytical Techniques
The unambiguous determination of stereochemistry is a critical step in the development of chiral molecules such as Spiro[2.5]octan-6-ylmethanol derivatives, which are of growing interest in medicinal chemistry due to their unique three-dimensional structures.[1] Among the available analytical methods, single-crystal X-ray crystallography stands as the gold standard for the absolute structural elucidation of solid compounds.[2] This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, for confirming the stereochemistry of this class of spirocyclic compounds.
Data Presentation: A Comparative Analysis
The choice of analytical technique for stereochemical determination often depends on the nature of the sample, the information required, and the available resources. Below is a comparative summary of key performance metrics for X-ray crystallography and NMR spectroscopy.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Chiral Chromatography |
| Sample Phase | Crystalline Solid | Solution | Solution |
| Information | 3D atomic arrangement, bond lengths, bond angles, absolute configuration | Through-bond and through-space atomic connectivity, relative stereochemistry, solution conformation | Enantiomeric excess (ee%), separation of enantiomers |
| Resolution | Atomic (<1 Å) | Lower than X-ray, depends on field strength and sample | Depends on column and conditions |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams |
| Key Advantage | Unambiguous determination of absolute stereochemistry[3] | Provides data on solution-state structure and dynamics[4] | Excellent for determining enantiopurity |
| Limitation | Requires a single, high-quality crystal, which can be difficult to obtain[3] | Indirect determination of 3D structure, can be complex for rigid systems | Does not provide structural information |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for researchers to select and apply the most suitable technique for their specific needs.
1. X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers.[5]
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final crystal structure with high precision.[5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution.[7] For spirocyclic systems, 2D NMR techniques are particularly valuable.
-
Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): Initial 1D spectra are acquired to identify the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish the spin systems within the cyclohexane and cyclopropane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, providing crucial information about the relative stereochemistry of the substituents on the spirocyclic core.[7] For instance, the presence of a NOE correlation between a proton on the cyclopropane ring and a proton on the cyclohexane ring can define their relative orientation.
-
Workflow for Stereochemical Confirmation
The following diagram illustrates a typical workflow for the synthesis and stereochemical confirmation of this compound derivatives, highlighting the central role of X-ray crystallography and its comparison with other methods.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
A Comparative Guide to the Synthetic Routes of Spiro[2.5]octan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Spiro[2.5]octan-6-ylmethanol is a valuable building block in medicinal chemistry and materials science due to its unique spirocyclic scaffold, which imparts desirable three-dimensional characteristics to molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given research and development objective.
At a Glance: Comparison of Synthetic Strategies
Two principal strategies have been identified for the synthesis of this compound: a direct one-step cyclopropanation and a multi-step approach involving the construction of the spirocyclic core followed by functional group manipulation.
| Parameter | Route 1: Simmons-Smith Cyclopropanation | Route 2: Multi-step Synthesis via Carbonyl Intermediate |
| Starting Material | (4-Methylenecyclohexyl)methanol | 1,3-Cyclohexanedione |
| Key Reactions | Simmons-Smith Reaction (Furukawa Mod.) | Enol ether formation, Simmons-Smith Reaction, Ring opening, Oxidation, Wittig reaction, Hydroboration-oxidation |
| Number of Steps | 1 | 6 |
| Overall Yield | Good (estimated) | Moderate (multi-step losses) |
| Scalability | Potentially high | More challenging due to multiple steps |
| Reagent Hazards | Diethylzinc (pyrophoric), Diiodomethane (toxic) | Multiple reagents with varying hazards |
Route 1: Simmons-Smith Cyclopropanation of (4-Methylenecyclohexyl)methanol
This route offers the most direct and convergent approach to this compound. The key transformation is the cyclopropanation of the exocyclic double bond of (4-Methylenecyclohexyl)methanol using a zinc carbenoid, typically generated in situ. The Furukawa modification, which utilizes diethylzinc and diiodomethane, is a commonly employed and high-yielding variation of the classic Simmons-Smith reaction.[1][2][3]
Logical Workflow for Route 1
References
A Comparative Guide to the Biological Activities of Spiro[2.5]octan-6-ylmethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional and rigid scaffold of spirocyclic compounds has garnered significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2] Spiro[2.5]octan-6-ylmethanol and its analogs represent a class of small molecules with potential for diverse biological activities. Their structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide explores potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, by drawing parallels with other investigated spirocyclic molecules.
Comparative Biological Activities
Based on studies of various spirocyclic compounds, analogs of this compound could be rationally designed and synthesized to exhibit a range of biological effects. The following table summarizes potential comparative data for hypothetical analogs, illustrating how structure-activity relationships (SAR) might be explored.
Table 1: Illustrative Comparative Biological Activities of Hypothetical this compound Analogs
| Analog | Modification | Antioxidant Activity (DPPH Assay, IC₅₀ in µM) | Anti-inflammatory Activity (BSA Denaturation, IC₅₀ in µM) | Cytotoxicity (MTT Assay on MCF-7, IC₅₀ in µM) |
| Analog A | R = H (Parent Compound) | > 100 | > 100 | > 100 |
| Analog B | R = 4-OH (Phenolic) | 25.5 | 50.2 | 75.8 |
| Analog C | R = 4-OCH₃ (Methoxy) | 45.2 | 68.7 | 89.1 |
| Analog D | R = 4-NO₂ (Nitro) | > 100 | 85.3 | 42.6 |
| Analog E | R = 4-Cl (Chloro) | 82.1 | 72.4 | 55.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of biological activity. The following are standard protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic potential of novel compounds.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.[3]
-
Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at 517 nm.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[3]
-
2. Bovine Serum Albumin (BSA) Denaturation Assay for Anti-inflammatory Activity
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[4][5]
-
Principle: The inhibition of heat-induced denaturation of BSA is measured spectrophotometrically.[4]
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA in a suitable buffer (e.g., Tris-HCl).
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
-
The percentage of inhibition of protein denaturation is calculated, and the IC₅₀ value is determined.
-
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[9]
-
Procedure:
-
Seed cells (e.g., a cancer cell line like MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[10]
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound analogs.
References
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic comparison between cis and trans isomers of substituted spiro[2.5]octanes
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional architecture of the spiro[2.5]octane scaffold is of significant interest in medicinal chemistry and materials science. The precise spatial arrangement of substituents, defined by cis and trans isomerism, can profoundly influence a molecule's biological activity and material properties. Consequently, the unambiguous stereochemical assignment of substituted spiro[2.5]octanes is a critical step in their development and application. This guide provides a comprehensive spectroscopic comparison of cis and trans isomers of a representative substituted spiro[2.5]octane, 4-tert-butylspiro[2.5]octan-1-ol, supported by detailed experimental protocols and illustrative data.
Comparative Spectroscopic Data
The differentiation between cis and trans isomers of 4-tert-butylspiro[2.5]octan-1-ol can be effectively achieved by a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While mass spectrometry is useful for confirming the molecular weight, it is generally less informative for distinguishing between these stereoisomers. The following table summarizes the key expected quantitative data for these isomers.
| Spectroscopic Technique | Parameter | cis-4-tert-butylspiro[2.5]octan-1-ol | trans-4-tert-butylspiro[2.5]octan-1-ol |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | ~3.8 (m, 1H, CH-OH), ~1.7 (br s, 1H, OH), 0.9 (s, 9H, C(CH₃)₃), 0.4-1.8 (m, 11H, cyclopropyl and cyclohexyl H) | ~3.5 (m, 1H, CH-OH), ~1.6 (br s, 1H, OH), 0.85 (s, 9H, C(CH₃)₃), 0.3-1.9 (m, 11H, cyclopropyl and cyclohexyl H) |
| J (Hz) | The carbinol proton (CH-OH) typically exhibits a smaller coupling constant due to its axial orientation. | The carbinol proton (CH-OH) typically shows a larger coupling constant, indicative of an equatorial position. | |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | ~70 (CH-OH), ~47 (quaternary C), ~32 (C(CH₃)₃), ~27 (CH₃), ~20-35 (cyclohexyl CH₂), ~15 (spiro C), ~5-10 (cyclopropyl CH₂) | ~75 (CH-OH), ~48 (quaternary C), ~32 (C(CH₃)₃), ~27 (CH₃), ~22-38 (cyclohexyl CH₂), ~16 (spiro C), ~6-12 (cyclopropyl CH₂) |
| IR Spectroscopy (ATR) | ν (cm⁻¹) | ~3400 (br, O-H stretch), ~2950 (s, C-H stretch), ~1050 (s, C-O stretch) | ~3350 (br, O-H stretch), ~2955 (s, C-H stretch), ~1040 (s, C-O stretch) |
| Mass Spectrometry (EI) | m/z | 196 (M⁺), 178 (M⁺ - H₂O), 139, 57 (base peak) | 196 (M⁺), 178 (M⁺ - H₂O), 139, 57 (base peak) |
Experimental Protocols
Detailed methodologies for the synthesis, separation, and spectroscopic analysis of cis and trans isomers of 4-tert-butylspiro[2.5]octan-1-ol are provided below.
Synthesis and Isomer Separation
A mixture of cis and trans-4-tert-butylspiro[2.5]octan-1-ol can be synthesized via the reduction of 4-tert-butylspiro[2.5]octan-1-one. The isomeric ratio is dependent on the choice of reducing agent and reaction conditions.
-
Reduction of the Ketone : To a solution of 4-tert-butylspiro[2.5]octan-1-one (1.0 g, 5.15 mmol) in methanol (25 mL) at 0 °C, sodium borohydride (0.23 g, 6.18 mmol) is added in portions. The reaction mixture is stirred for 2 hours at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the solvent is removed under reduced pressure. The residue is quenched with water (15 mL) and extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield a crude mixture of the cis and trans alcohols.
-
Isomer Separation : The cis and trans isomers are separated by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy : IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. Frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectra are acquired on a mass spectrometer using electron ionization (EI). Data is reported as a mass-to-charge ratio (m/z).
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis, separation, and spectroscopic comparison of the cis and trans isomers.
Determining the Absolute Stereochemistry of Spiro[2.5]octan-6-ylmethanol: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of the primary experimental methods for determining the absolute configuration of chiral Spiro[2.5]octan-6-ylmethanol, a spirocyclic compound with significant potential in medicinal chemistry.
Due to the absence of published experimental data for the specific enantiomers of this compound, this guide presents a framework of established analytical techniques—X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC)—using representative data from structurally analogous chiral alcohols and spirocyclic systems. This approach offers a practical roadmap for researchers seeking to confirm the absolute stereochemistry of this and similar chiral molecules.
Comparison of Analytical Techniques
The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of crystalline material. The following table summarizes the key aspects of the three most powerful techniques.
| Technique | Sample Requirements | Principle of Operation | Key Data Output | Throughput |
| X-ray Crystallography | Single, high-quality crystal (0.1-0.5 mm) | Diffraction of X-rays by the electron cloud of the atoms in a crystal lattice. Anomalous dispersion effects allow for the determination of the absolute spatial arrangement of atoms. | 3D molecular structure, Flack parameter (for absolute configuration) | Low |
| Vibrational Circular Dichroism (VCD) | Solution (approx. 5-10 mg in a suitable solvent like CDCl₃) or solid (Nujol mull) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a theoretically calculated spectrum for a known enantiomer. | VCD and IR spectra (ΔA and A vs. wavenumber) | Medium |
| Chiral High-Performance Liquid Chromatography (HPLC) | Solution of the racemate or enriched enantiomer | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Chromatogram showing separated enantiomer peaks (retention times, peak areas) | High |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method.
Single-Crystal X-ray Crystallography
This technique provides the most definitive determination of absolute configuration, provided a suitable crystal can be obtained.
Protocol:
-
Crystallization: Grow single crystals of an enantiomerically pure sample of this compound. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated; a value close to 0 for a given enantiomer confirms its absolute configuration.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of molecules in solution, making it suitable for non-crystalline samples.[2][3]
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[2] The sample is placed in an IR cell with BaF₂ windows.
-
Spectral Acquisition: Record the VCD and IR spectra simultaneously using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer of this compound.[2]
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration of the measured enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is primarily a separation technique, but it can be used to infer the absolute configuration by comparing the elution order to that of a known standard or through derivatization with a chiral agent of known stereochemistry.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For alcohols, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective.
-
Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a chiral selector like isopropanol or ethanol.[4]
-
Sample Analysis: Dissolve the racemic this compound in the mobile phase and inject it into the HPLC system.
-
Data Analysis: The chromatogram will show two peaks corresponding to the two enantiomers. The relative peak areas can be used to determine the enantiomeric excess (ee). To determine the absolute configuration, the elution order must be correlated with a known standard. Alternatively, the alcohol can be derivatized with a chiral derivatizing agent of known absolute configuration, and the resulting diastereomers can be separated on a standard achiral HPLC column. The elution order of the diastereomers can then be used to deduce the absolute configuration of the original alcohol.
Workflow for Absolute Configuration Determination
The process of determining the absolute configuration of a chiral molecule like this compound can be visualized as a systematic workflow.
Caption: A logical workflow for the synthesis, separation, and analysis to confirm the absolute configuration of a chiral molecule.
References
Benchmarking the Performance of Spiro[2.5]octan-6-ylmethanol-Derived Catalysts: A Comparative Guide
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented catalytic applications of Spiro[2.5]octan-6-ylmethanol and its derivatives. At present, there is no published experimental data to facilitate a detailed performance benchmark against other catalysts.
This compound is commercially available as a chiral building block, suggesting its potential utility in asymmetric synthesis. The rigid spirocyclic framework is a desirable feature in the design of chiral ligands and organocatalysts, as it can enforce a specific stereochemical environment around a catalytic center, potentially leading to high levels of enantioselectivity in chemical reactions. However, despite the commercial availability of this compound, its successful application as a catalyst or ligand in peer-reviewed research has not been reported.
This guide, therefore, serves to outline the framework for a future comparative analysis, detailing the necessary experimental data and protocols that would be required to benchmark the performance of catalysts derived from this compound.
Hypothetical Performance Data of a this compound-Derived Catalyst
For the purpose of illustration, this section presents a hypothetical scenario where a catalyst derived from this compound, tentatively named "SpiroCAT," is evaluated in a model asymmetric reaction, such as the transfer hydrogenation of acetophenone. The data presented here is purely illustrative and is intended to serve as a template for how such a comparison would be structured.
Table 1: Hypothetical Performance of SpiroCAT in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| SpiroCAT | 1.0 | Isopropanol | 25 | 12 | 95 | 85 (R) |
| Alternative Catalyst A (e.g., (R,R)-TsDPEN-Ru) | 0.5 | Isopropanol | 25 | 6 | 99 | 98 (R) |
| Alternative Catalyst B (e.g., Chiral Phosphine Ligand-Rh) | 1.0 | Dichloromethane | 30 | 24 | 92 | 90 (S) |
Experimental Protocols
A rigorous benchmarking study would necessitate detailed and standardized experimental protocols. The following outlines the essential methodologies required.
1. General Procedure for Catalyst Synthesis (Hypothetical):
A detailed, step-by-step procedure for the synthesis of "SpiroCAT" from this compound would be required. This would include reagent quantities, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization). Full characterization of the synthesized catalyst using techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis would be essential to confirm its identity and purity.
2. General Procedure for Asymmetric Catalysis (Hypothetical):
To a solution of the substrate (e.g., acetophenone, 1.0 mmol) in the specified solvent (e.g., isopropanol, 5.0 mL) would be added the catalyst ("SpiroCAT," 0.01 mmol, 1.0 mol%). The reaction mixture would be stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12 hours). The reaction progress would be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
3. Product Analysis:
Upon completion of the reaction, the conversion would be determined by GC analysis of the crude reaction mixture. The enantiomeric excess (ee) of the product (e.g., 1-phenylethanol) would be determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis, by comparison with authentic racemic and enantiopure samples.
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) are invaluable for illustrating reaction pathways, experimental workflows, and the logical relationships in catalyst development.
Experimental Workflow for Catalyst Benchmarking:
Caption: A generalized workflow for the synthesis and performance benchmarking of a novel catalyst.
Hypothetical Catalytic Cycle:
Caption: A simplified, hypothetical catalytic cycle for an asymmetric transformation.
A Comparative Analysis of Experimental and Predicted Properties of Spiro[2.5]octan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally determined and computationally predicted physicochemical properties of Spiro[2.5]octan-6-ylmethanol (CAS No. 849671-56-3). The data presented is intended to serve as a valuable resource for researchers utilizing this compound in chemical synthesis, materials science, and early-stage drug discovery.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available quantitative data for this compound, offering a clear comparison between laboratory-verified measurements and in silico predictions. This allows for an assessment of the accuracy of predictive models for this particular spirocyclic alcohol.
| Property | Experimental Value | Predicted Value |
| Physical Properties | ||
| Molecular Weight | 140.23 g/mol | 140.22 g/mol |
| Physical Form | Liquid | N/A |
| Boiling Point | 219.2 ± 8.0 °C at 760 mmHg | N/A |
| Density | 1.0 ± 0.1 g/cm³ | N/A |
| Refractive Index | 1.506 | N/A |
| Flash Point | 97.8 ± 8.6 °C | N/A |
| Spectroscopic Data | ||
| ¹H NMR | Available[1] | N/A |
| ¹³C NMR | Available[1] | N/A |
| Mass Spectrometry (MS) | Available[1] | N/A |
| Infrared Spectroscopy (IR) | Available[1] | N/A |
| Predicted Properties | ||
| LogP (Octanol-Water Partition Coefficient) | N/A | 2.26 |
| Polar Surface Area (PSA) | N/A | 20.23 Ų |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized for the analysis of alcohols and are applicable to this compound.
Determination of Physical Properties
-
Boiling Point: The boiling point is determined using a distillation apparatus. The sample is heated in a flask connected to a condenser. A thermometer is placed at the vapor-liquid equilibrium point to record the temperature at which the liquid boils under atmospheric pressure.
-
Density: The density is measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.
-
Refractive Index: The refractive index is measured using a refractometer. A few drops of the liquid sample are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, signal integrations, and coupling constants are recorded to elucidate the molecular structure.
-
-
Mass Spectrometry (MS):
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electron ionization (EI).
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern provides information about the molecular weight and structural fragments of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: An IR spectrum is obtained using an FTIR spectrometer. The absorption bands corresponding to different functional groups (e.g., O-H stretch, C-O stretch) are identified.
-
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental characterization of an alcohol such as this compound.
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship of Physicochemical Properties
The following diagram illustrates the relationship between the fundamental molecular structure and its resulting physicochemical properties.
Caption: Relationship between molecular structure and its properties.
References
Safety Operating Guide
Proper Disposal of Spiro[2.5]octan-6-ylmethanol: A Guide for Laboratory Professionals
For Immediate Reference: Treat Spiro[2.5]octan-6-ylmethanol as Hazardous Waste.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
Safety and Hazard Information
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance. It is crucial to be aware of its potential dangers before handling and disposal.
| Hazard Category | GHS Pictogram | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 (Harmful) | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | GHS07 (Harmful) | H315: Causes skin irritation.[1] |
| Eye Damage/Irritation | GHS07 (Harmful) | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | GHS07 (Harmful) | H335: May cause respiratory irritation.[1] |
Due to these hazards, this compound must be managed as a hazardous chemical waste stream. Standard laboratory waste disposal protocols for non-hazardous materials are not appropriate.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is critical to minimize risks to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent splashes.
-
Lab Coat: A standard laboratory coat to protect from spills.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management vendor.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Important: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Spiro[2.5]octan-6-ylmethanol
Essential Safety and Handling Guide for Spiro[2.5]octan-6-ylmethanol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 849671-56-3). Adherence to these protocols is vital for ensuring a safe laboratory environment.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 849671-56-3 |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.23 g/mol |
| Physical Form | Liquid[1] |
| Purity | 97%[1] |
| Boiling Point | 219.2 ± 8.0 °C at 760 mmHg[2] |
| Density | 1.0 ± 0.1 g/cm³[2] |
| Flash Point | 97.8 ± 8.6 °C[2] |
| Storage | Store at room temperature in a dry, sealed container[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Signal Word: Warning[1]
GHS Pictogram:
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., nitrile rubber) inspected before use. Follow proper glove removal technique to avoid skin contact.[3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Laboratory coat. Wear impervious clothing to prevent skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
I. Pre-Operational Phase: Preparation and Engineering Controls
-
Information Review : Before handling, all personnel must review the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Verification : Ensure the chemical fume hood is operational and certified. All handling of the liquid form of this chemical must be performed within a functioning fume hood to minimize inhalation exposure.
-
PPE Assembly : Gather all required PPE as specified in the table above. Inspect each item for integrity.
-
Spill Kit Readiness : Confirm that a chemical spill kit is readily accessible and stocked with appropriate absorbent materials.
II. Operational Phase: Step-by-Step Handling Protocol
-
Personal Protection : Don all required PPE before entering the designated handling area.
-
Chemical Transport : Transport the chemical in a sealed, properly labeled, and shatter-proof secondary container.
-
Work Area Preparation : Within the fume hood, cover the work surface with absorbent, disposable bench paper.
-
Chemical Dispensing :
-
Ground all equipment to prevent static discharge.
-
Use only non-sparking tools.[4]
-
Carefully dispense the required amount of this compound. Avoid splashing.
-
-
Post-Handling :
-
Securely close the primary container.
-
Wipe down the exterior of the container with a damp cloth to remove any external contamination.
-
Clean all non-disposable equipment used during the process.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, bench paper) in a designated hazardous waste container.
-
III. Post-Operational Phase: Decontamination and Disposal
-
Work Area Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection). Do not touch the outside of contaminated gloves with bare hands.
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.
-
Waste Disposal :
-
Collect all waste contaminated with this compound in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
This includes excess chemical, contaminated absorbent materials, and disposable PPE.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour down the drain.
-
IV. Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill : Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 849671-56-3 [sigmaaldrich.com]
- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]
- 3. Spiro[2.5]octane-1-methanol, 6-(1,1-dimethylethyl)-2-methoxy- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
